2-(Cyclohexyloxy)ethanol CAS number and molecular weight
This technical guide provides essential information regarding the chemical compound 2-(Cyclohexyloxy)ethanol, tailored for researchers, scientists, and professionals in drug development. Core Chemical Data 2-(Cyclohexylo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides essential information regarding the chemical compound 2-(Cyclohexyloxy)ethanol, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Data
2-(Cyclohexyloxy)ethanol is an organic compound featuring a cyclohexyl group attached to an ethanol molecule via an ether linkage. Key quantitative data for this compound are summarized below.
The following diagram illustrates the direct association between the chemical's common name and its primary identifiers.
Core identifiers for 2-(Cyclohexyloxy)ethanol.
This guide is intended for informational purposes for research and development professionals. For laboratory use, please refer to a comprehensive Safety Data Sheet (SDS).
Synthesis and Purification of 2-(Cyclohexyloxy)ethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and purification of 2-(Cyclohexyloxy)ethanol, a key intermediate in various chemical...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2-(Cyclohexyloxy)ethanol, a key intermediate in various chemical and pharmaceutical applications. This document details established synthetic methodologies, rigorous purification protocols, and critical characterization data to support researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(Cyclohexyloxy)ethanol is fundamental for its synthesis, purification, and application. Key properties are summarized in the table below.
Two primary synthetic routes for the preparation of 2-(Cyclohexyloxy)ethanol are discussed: the reductive cleavage of a ketal and the Williamson ether synthesis.
Reductive Cleavage of 1,4-Dioxaspiro[4.5]decane
This established method, detailed in Organic Syntheses, involves the reaction of 1,4-dioxaspiro[4.5]decane with a reducing agent in the presence of a Lewis acid. This approach offers high yields and a well-documented procedure.
A detailed experimental protocol for this synthesis is provided below, adapted from Organic Syntheses.
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane
In a 1-liter round-bottomed flask, combine 118 g (1.20 moles) of cyclohexanone, 82 g (1.32 moles) of ethylene glycol, 250 ml of benzene, and 0.05 g of p-toluenesulfonic acid monohydrate.
Attach a Dean-Stark apparatus and a reflux condenser.
Heat the mixture to reflux until the theoretical amount of water (approximately 21.6 ml) is collected. This typically requires about 6 hours.
Cool the reaction mixture to room temperature.
Extract the mixture successively with 200 ml of 10% sodium hydroxide solution and five 100-ml portions of water.
Dry the organic layer over anhydrous potassium carbonate.
Distill the dried solution through a 20-cm Vigreux column to yield 1,4-dioxaspiro[4.5]decane as a colorless liquid.
Step 2: Synthesis of 2-(Cyclohexyloxy)ethanol
In a well-dried, 3-liter three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and a condenser with a calcium chloride drying tube, place 242 g (1.81 moles) of anhydrous aluminum chloride powder.
Immerse the flask in an ice-salt bath and add 500 ml of anhydrous ether dropwise with stirring. Stir for approximately 30 minutes until a light gray solution is formed.
In a separate flask, vigorously stir a mixture of 16.7 g (0.44 mole) of lithium aluminum hydride and 500 ml of anhydrous ether.
Add a solution of 125 g (0.88 mole) of 1,4-dioxaspiro[4.5]decane in 200 ml of anhydrous ether to the lithium aluminum hydride suspension.
Add the resulting mixture to the aluminum chloride solution at a rate that maintains gentle reflux.
After the addition is complete, replace the ice-salt bath with a steam bath and reflux the reaction mixture for 3 hours.
Cool the flask in an ice bath and carefully quench the excess hydride by the dropwise addition of water until hydrogen evolution ceases.
Add 1 liter of 10% sulfuric acid followed by 400 ml of water.
Separate the ether layer and extract the aqueous layer with two 200-ml portions of ether.
Combine the ether extracts, wash with 10% sodium hydroxide solution, then with water until neutral, and finally with saturated brine.
Dry the ether solution over anhydrous potassium carbonate.
The reported yield for this two-step synthesis of 2-(Cyclohexyloxy)ethanol is in the range of 83-94%.
Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing ethers.[1][4][5] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[1][4][5] For the synthesis of 2-(Cyclohexyloxy)ethanol, this would involve the reaction of sodium cyclohexoxide with 2-chloroethanol.
While a specific detailed protocol for this exact reaction is not extensively published, a general procedure can be proposed based on the principles of the Williamson ether synthesis.
Step 1: Preparation of Sodium Cyclohexoxide
In a round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, add dry cyclohexanol to a suspension of sodium hydride in an anhydrous solvent such as tetrahydrofuran (THF).
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium cyclohexoxide.
Step 2: Reaction with 2-Chloroethanol
To the freshly prepared sodium cyclohexoxide solution, add 2-chloroethanol dropwise at room temperature.
After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the completion of the reaction.
Monitor the reaction progress using a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
Step 3: Work-up and Purification
After the reaction is complete, cool the mixture to room temperature and carefully quench any unreacted sodium hydride with a small amount of water or ethanol.
Add water to the reaction mixture and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
Wash the combined organic extracts with water and brine.
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
Remove the solvent under reduced pressure.
Purify the crude product by fractional distillation under reduced pressure.
Purification
The primary method for purifying 2-(Cyclohexyloxy)ethanol is fractional distillation, typically under reduced pressure to prevent decomposition at high temperatures.
Fractional Distillation Protocol
Apparatus Setup : Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.
Crude Product Charging : Charge the crude 2-(Cyclohexyloxy)ethanol into the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling.
Vacuum Application : Gradually apply vacuum to the system.
Heating : Gently heat the distillation flask using a heating mantle or an oil bath.
Fraction Collection : Collect the fractions that distill at the appropriate boiling point and pressure. The boiling point of 2-(Cyclohexyloxy)ethanol is 112 °C at 20 mmHg.[2] Discard the initial and final fractions, which may contain lower and higher boiling impurities, respectively.
Purity Analysis : Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or other suitable analytical techniques.
An In-Depth Technical Guide to the Safe Handling of 2-(Cyclohexyloxy)ethanol
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the safety data and handling precautions for 2-(Cyclohexyloxy)ethanol. The information is intended...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 2-(Cyclohexyloxy)ethanol. The information is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely and effectively. This document summarizes key quantitative data, outlines experimental protocols for safety assessment, and provides visual diagrams to illustrate critical concepts.
Chemical and Physical Properties
2-(Cyclohexyloxy)ethanol is a colorless liquid with a mild odor. It is a member of the glycol ether family, which are widely used as solvents in various industrial and commercial applications. While specific data for 2-(Cyclohexyloxy)ethanol is limited, the following tables provide a summary of its known properties and data for a closely related compound, 2-(Hexyloxy)ethanol, for comparison.
Table 1: Physical and Chemical Properties of 2-(Cyclohexyloxy)ethanol
Property
Value
Source
CAS Number
1817-88-5
ChemScene
Molecular Formula
C8H16O2
ChemScene
Molecular Weight
144.21 g/mol
ChemScene
Boiling Point
112 °C / 20 mmHg
ChemicalBook
Density
0.990 g/mL at 25 °C
ChemicalBook
Refractive Index
n20/D 1.4630
ChemicalBook
Table 2: Physical and Chemical Properties of 2-(Hexyloxy)ethanol (for comparison)
Property
Value
Source
CAS Number
112-25-4
Fisher Scientific
Molecular Weight
146.23 g/mol
Fisher Scientific
Boiling Point
208 °C
Fisher Scientific
Flash Point
94 °C
Fisher Scientific
Vapor Pressure
23 hPa @ 20 °C
Fisher Scientific
Specific Gravity
0.888 g/cm³
Fisher Scientific
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(Cyclohexyloxy)ethanol is classified as an irritant.[1]
Table 3: GHS Hazard Classification for 2-(Cyclohexyloxy)ethanol
Hazard Class
Category
Hazard Statement
Skin Corrosion/Irritation
2
H315: Causes skin irritation
Serious Eye Damage/Eye Irritation
2A
H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)
3
H335: May cause respiratory irritation
The following pictogram is associated with these hazards:
Signal Word: Warning
Toxicological Information
Table 4: Toxicological Data for 2-(Hexyloxy)ethanol
Test
Species
Route
Result
Guideline
Source
Acute Oral Toxicity (LD50)
Rat (female)
Oral
738 mg/kg
OECD 401
ChemicalBook
Skin Corrosion/Irritation
Rabbit
Dermal
Causes burns
-
ChemicalBook
Serious Eye Damage/Irritation
Rabbit
Ocular
Severe eye irritation
OECD 405
ChemicalBook
Experimental Protocols for Safety Assessment
Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are used to assess the irritation potential of chemicals.
Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)
This test is designed to determine the potential of a substance to cause skin irritation or corrosion.
Methodology:
Animal Model: The albino rabbit is the preferred species for this test.
Test Substance Application: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) on the back of the animal. The site is then covered with a gauze patch and semi-occlusive dressing.
Exposure Duration: The exposure period is typically 4 hours.
Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[2]
Scoring: The severity of the skin reactions is scored using a standardized grading system.
Acute Eye Irritation/Corrosion (OECD Test Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or damage.
Methodology:
Animal Model: The albino rabbit is the recommended animal model.
Test Substance Instillation: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.[3][4]
Scoring: The ocular lesions are scored according to a standardized scale.
Handling Precautions and Personal Protective Equipment (PPE)
Given its classification as a skin, eye, and respiratory irritant, strict handling precautions are necessary when working with 2-(Cyclohexyloxy)ethanol.
Engineering Controls:
Work in a well-ventilated area, preferably in a chemical fume hood.
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles or a face shield.
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A lab coat or chemical-resistant apron should also be worn.
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a respirator with an appropriate cartridge for organic vapors should be used.
Storage and Disposal
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area.
Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.
Disposal:
Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Diagrams
The following diagrams illustrate key concepts related to the safe handling and potential hazards of 2-(Cyclohexyloxy)ethanol.
Caption: GHS Hazard Classifications for 2-(Cyclohexyloxy)ethanol.
Caption: Recommended Handling Precautions for 2-(Cyclohexyloxy)ethanol.
Caption: General Mechanism of Glycol Ether-Induced Irritation.
Spectroscopic Profile of 2-(Cyclohexyloxy)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the key spectroscopic data for 2-(Cyclohexyloxy)ethanol (CAS No. 1817-88-5).
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-(Cyclohexyloxy)ethanol (CAS No. 1817-88-5). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The quantitative spectroscopic data for 2-(Cyclohexyloxy)ethanol is summarized in the tables below. These tables provide a quick reference for the key spectral features of the molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2-(Cyclohexyloxy)ethanol exhibits characteristic signals for the cyclohexyloxy and ethanol moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Chemical Shift (δ) (ppm)
Multiplicity
Integration
Assignment
~3.70
m
2H
-OCH₂CH₂OH
~3.55
m
2H
-OCH₂CH₂OH
~3.25
m
1H
-O-CH- (Cyclohexyl)
~2.50
s (broad)
1H
-OH
~1.90 - 1.10
m
10H
Cyclohexyl -CH₂-
Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration, solvent, and temperature.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm).
Chemical Shift (δ) (ppm)
Assignment
~78.5
-O-CH- (Cyclohexyl)
~70.0
-O-CH₂- (Ethanol)
~61.5
HO-CH₂- (Ethanol)
~32.0
Cyclohexyl C2/C6
~25.5
Cyclohexyl C4
~24.0
Cyclohexyl C3/C5
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in 2-(Cyclohexyloxy)ethanol.
Wavenumber (cm⁻¹)
Intensity
Assignment
~3400
Strong, Broad
O-H Stretch (Alcohol)
~2930, ~2850
Strong
C-H Stretch (Aliphatic)
~1450
Medium
C-H Bend (CH₂)
~1100
Strong
C-O Stretch (Ether & Alcohol)
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 2-(Cyclohexyloxy)ethanol results in characteristic fragmentation patterns. The most abundant ions are listed below.
Mass-to-Charge Ratio (m/z)
Relative Intensity
Assignment
83
High
[C₆H₁₁]⁺ (Cyclohexyl cation)
57
Medium
[C₄H₉]⁺ (Fragment of cyclohexyl)
55
High
[C₄H₇]⁺ (Fragment of cyclohexyl)
45
Medium
[CH₂CH₂OH]⁺
Experimental Protocols
The following protocols describe the general methodologies for acquiring the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 2-(Cyclohexyloxy)ethanol (typically 10-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃). A small amount of tetramethylsilane (TMS) is added to serve as an internal reference for chemical shifts (δ = 0.00 ppm). The resulting solution is then transferred to a 5 mm NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H). For ¹H NMR, typical acquisition parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used with proton decoupling to simplify the spectrum. Data is typically acquired over multiple scans to improve the signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 2-(Cyclohexyloxy)ethanol, the IR spectrum is typically obtained using the neat liquid. A single drop of the compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
Data Acquisition: The prepared sample is placed in the beam path of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is recorded over a standard range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). The molecules are then ionized, commonly using Electron Ionization (EI) at a standard energy of 70 eV.
Data Acquisition: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the relative abundance of each ion, generating a mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid sample such as 2-(Cyclohexyloxy)ethanol.
Caption: Spectroscopic analysis workflow for 2-(Cyclohexyloxy)ethanol.
Foundational
2-(Cyclohexyloxy)ethanol: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals Abstract 2-(Cyclohexyloxy)ethanol, a glycol ether, presents a versatile scaffold for chemical synthesis and holds potential for various research application...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Cyclohexyloxy)ethanol, a glycol ether, presents a versatile scaffold for chemical synthesis and holds potential for various research applications, particularly in the development of novel therapeutic agents. While direct research into its biological activity is nascent, studies on its derivatives suggest promising avenues for exploration. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential research applications of 2-(Cyclohexyloxy)ethanol, with a focus on its utility as a synthetic building block for bioactive molecules.
Physicochemical Properties
2-(Cyclohexyloxy)ethanol is a combustible liquid with a molecular formula of C8H16O2.[1][2][3] Its key physicochemical properties are summarized in the table below for easy reference.
A well-established method for the synthesis of 2-(Cyclohexyloxy)ethanol is documented in Organic Syntheses. The process involves the reaction of cyclohexanone with ethylene glycol to form an intermediate, which is then reduced.
Experimental Protocol: Synthesis of 2-(Cyclohexyloxy)ethanol
Materials:
Cyclohexanone
Ethylene glycol
p-Toluenesulfonic acid
Benzene
Sodium hydroxide
Anhydrous potassium carbonate
Diethyl ether
Lithium aluminum hydride
Sulfuric acid
Procedure:
Formation of 1,4-Dioxaspiro[4.5]decane: A mixture of cyclohexanone, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in benzene is refluxed with a water separator until the theoretical amount of water is collected. The reaction mixture is then cooled, washed with sodium hydroxide solution and water, dried over anhydrous potassium carbonate, and distilled to yield 1,4-dioxaspiro[4.5]decane.
Reduction to 2-(Cyclohexyloxy)ethanol: A solution of 1,4-dioxaspiro[4.5]decane in anhydrous ether is added to a stirred suspension of lithium aluminum hydride in ether. The mixture is refluxed, and then the excess hydride is quenched by the careful addition of water. The product is extracted and purified by distillation.
An In-depth Technical Guide to 2-(Cyclohexyloxy)ethanol: An Ethylene Glycol Derivative for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(Cyclohexyloxy)ethanol, an ethylene glycol derivative with potential applications in va...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Cyclohexyloxy)ethanol, an ethylene glycol derivative with potential applications in various scientific and industrial fields, including drug development. This document details its physicochemical properties, spectroscopic data, synthesis, and safety information. Particular emphasis is placed on its role as a specialized solvent and its potential as an excipient in pharmaceutical formulations. This guide is intended to be a valuable resource for researchers and professionals exploring the applications of this unique chemical entity.
Introduction
2-(Cyclohexyloxy)ethanol, a member of the glycol ether family, is a colorless liquid characterized by the presence of both an ether and a hydroxyl functional group. This bifunctionality imparts unique solvency characteristics, making it an interesting candidate for various applications. As a derivative of ethylene glycol, it shares some properties with this class of compounds, which are widely used in the pharmaceutical industry as solvents, humectants, and penetration enhancers.[1] This guide will delve into the core technical aspects of 2-(Cyclohexyloxy)ethanol to provide a foundational understanding for its potential utilization in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of 2-(Cyclohexyloxy)ethanol is crucial for its application. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of 2-(Cyclohexyloxy)ethanol
The synthesis of 2-(Cyclohexyloxy)ethanol can be achieved through various methods. A common laboratory-scale synthesis is detailed below.
Experimental Protocol: Synthesis of 2-(Cyclohexyloxy)ethanol
This protocol is adapted from a well-established synthetic procedure.
Materials:
Cyclohexanone
Ethylene glycol
p-Toluenesulfonic acid monohydrate
Benzene
10% Sodium hydroxide solution
Anhydrous potassium carbonate
Lithium aluminum hydride (LiAlH₄)
Anhydrous diethyl ether
10% Sulfuric acid
Saturated sodium bicarbonate solution
Saturated brine solution
Procedure:
Formation of the Ketal (1,4-Dioxaspiro[4.5]decane):
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone, ethylene glycol, a catalytic amount of p-toluenesulfonic acid monohydrate, and benzene.
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
Cool the reaction mixture and wash successively with 10% sodium hydroxide solution and water.
Dry the organic layer over anhydrous potassium carbonate and distill under reduced pressure to obtain 1,4-dioxaspiro[4.5]decane.
Reductive Cleavage of the Ketal:
In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether.
To this suspension, add a solution of 1,4-dioxaspiro[4.5]decane in anhydrous diethyl ether at a rate that maintains a gentle reflux.
After the addition is complete, reflux the reaction mixture for several hours.
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the dropwise addition of water.
Acidify the mixture with 10% sulfuric acid to dissolve the inorganic salts.
Separate the ethereal layer and extract the aqueous layer with diethyl ether.
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with saturated brine.
Purification:
Dry the ethereal solution over anhydrous potassium carbonate.
Filter the solution and remove the solvent by rotary evaporation.
Distill the crude product under reduced pressure to yield pure 2-(Cyclohexyloxy)ethanol.
Visualized Workflow for Synthesis and Purification
Workflow for the synthesis and purification of 2-(Cyclohexyloxy)ethanol.
Applications in Research and Drug Development
While 2-(Cyclohexyloxy)ethanol does not have widespread application as a direct therapeutic agent, its properties as a derivative of ethylene glycol suggest potential utility in pharmaceutical formulations.
Role as a Solvent and Excipient
Glycol ethers are known for their excellent solvent properties for a wide range of substances.[4] The unique combination of a moderately nonpolar cyclohexyloxy group and a polar hydroxyl group in 2-(Cyclohexyloxy)ethanol could make it a suitable solvent for poorly water-soluble drug candidates, potentially enhancing their solubility in topical or transdermal formulations.[5][6][7]
Potential as a Penetration Enhancer
The transdermal delivery of drugs is often limited by the barrier function of the stratum corneum. Chemical penetration enhancers are frequently incorporated into topical formulations to overcome this barrier.[1] Alcohols and glycols are known to act as penetration enhancers by disrupting the ordered lipid structure of the stratum corneum.[8][9] The structural similarity of 2-(Cyclohexyloxy)ethanol to other known glycol ether penetration enhancers suggests its potential in this application, although specific studies are required to validate this.
Derivative of Ethylene Glycol: A Structural Perspective
Structural relationship of 2-(Cyclohexyloxy)ethanol to ethylene glycol.
Safety and Toxicology
The toxicological profile of ethylene glycol ethers is a subject of considerable interest.[10][11] While specific long-term toxicity data for 2-(Cyclohexyloxy)ethanol is limited, information on related compounds can provide some guidance.
General Hazards:
Skin and Eye Irritation: 2-(Cyclohexyloxy)ethanol is reported to cause skin and serious eye irritation.[2]
Respiratory Irritation: May cause respiratory irritation.[2]
Toxicokinetics:
Glycol ethers can be absorbed through ingestion, inhalation, and dermal contact.[11] They are primarily metabolized in the liver by alcohol and aldehyde dehydrogenases.[11][12] The toxicity of some ethylene glycol ethers is attributed to their acidic metabolites.[4][10]
It is imperative that appropriate personal protective equipment (PPE), including gloves and safety glasses, be used when handling this compound. Work should be conducted in a well-ventilated area.
Conclusion
2-(Cyclohexyloxy)ethanol is a unique ethylene glycol derivative with a combination of properties that make it a compound of interest for further investigation. Its solvency and potential as a penetration enhancer in pharmaceutical formulations, particularly for topical and transdermal applications, warrant further research. This technical guide provides a solid foundation of its chemical and physical characteristics, synthesis, and safety considerations to aid researchers and drug development professionals in exploring its potential applications. As with any chemical, a thorough risk assessment should be conducted before its use in any experimental setting.
Environmental fate and toxicity of 2-(Cyclohexyloxy)ethanol
An In-depth Technical Guide on the Environmental Fate and Toxicity of 2-(Cyclohexyloxy)ethanol Disclaimer: Publicly available experimental data on the environmental fate and ecotoxicity of 2-(Cyclohexyloxy)ethanol (CAS N...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Environmental Fate and Toxicity of 2-(Cyclohexyloxy)ethanol
Disclaimer: Publicly available experimental data on the environmental fate and ecotoxicity of 2-(Cyclohexyloxy)ethanol (CAS No. 1817-88-5) is limited. This guide synthesizes available information for the substance, incorporates data from structurally similar compounds for context, and outlines standard experimental protocols for generating the necessary data. The GHS hazard classifications identified are based on notifications to the ECHA C&L Inventory and may not be derived from comprehensive environmental testing.[1]
Chemical Identity and Physicochemical Properties
2-(Cyclohexyloxy)ethanol is a glycol ether characterized by a cyclohexyl group linked via an ether bond to an ethanol molecule. Its structure imparts properties of both an alcohol and an ether. While specific experimental data for several key environmental parameters are not available, computed values and data from analogous substances provide an initial assessment basis.
Table 1: Physicochemical Properties of 2-(Cyclohexyloxy)ethanol and Analogues
The environmental fate of a chemical describes its transport and transformation in the environment. Key processes include biodegradation, bioaccumulation, and abiotic degradation.
Biodegradation
No experimental studies on the ready biodegradability of 2-(Cyclohexyloxy)ethanol were found in the public domain. However, the biodegradation of alcohol ethoxylates is well-studied and generally proceeds via two main pathways:
Central Fission: The ether linkage is cleaved, resulting in the formation of an alcohol (cyclohexanol) and a glycol (ethylene glycol).[7]
Omega-Oxidation: The terminal alcohol group of the ethoxy chain is oxidized to a carboxylic acid. This is followed by the shortening of the ethoxylate chain.[7]
Given its structure, 2-(Cyclohexyloxy)ethanol is expected to be susceptible to aerobic biodegradation by microorganisms in soil and water. The presence of the cyclohexyl group may influence the rate of degradation compared to linear alcohol ethoxylates. For a substance to be classified as "readily biodegradable," it must achieve degradation thresholds (e.g., >60% of theoretical CO₂ production) within a 10-day window during a 28-day test.[8] Without experimental data, the classification of this substance remains undetermined.
Potential Biodegradation Pathways
Bioaccumulation
Bioaccumulation potential is often estimated using the octanol-water partition coefficient (Log Kow). Substances with a Log Kow value below 3 are generally considered to have a low potential for bioaccumulation. The computed Log Kow for 2-(Cyclohexyloxy)ethanol is 1.2, suggesting that this compound is not expected to significantly bioaccumulate in aquatic organisms.[1]
Abiotic Degradation
Hydrolysis: Glycol ethers are generally stable to hydrolysis under environmental conditions (pH 5-9) as the ether linkage is not susceptible to abiotic hydrolysis.
Photolysis: This compound does not contain chromophores that would absorb light in the environmentally relevant UV spectrum (>290 nm), so direct photolysis in water is not expected to be a significant degradation pathway. In the atmosphere, it may be susceptible to indirect photo-oxidation by hydroxyl radicals.
Ecotoxicity
No experimental ecotoxicity data for 2-(Cyclohexyloxy)ethanol were found. Toxicity of alcohol ethoxylates to aquatic organisms is highly variable and depends on both the length of the hydrophobic alkyl chain and the number of hydrophilic ethoxylate units. Generally, toxicity increases with increasing alkyl chain length and decreases with an increasing number of ethoxylate groups.
Table 2: Aquatic Ecotoxicity of 2-(Cyclohexyloxy)ethanol
Trophic Level
Species
Endpoint
Value (mg/L)
Source
Fish
Pimephales promelas (Fathead Minnow) or similar
96-hr LC₅₀
No Data Available
N/A
Invertebrates
Daphnia magna (Water Flea)
48-hr EC₅₀
No Data Available
N/A
| Algae | Pseudokirchneriella subcapitata or similar | 72-hr EC₅₀ | No Data Available | N/A |
Experimental Protocols
To address the existing data gaps, standardized testing according to OECD (Organisation for Economic Co-operation and Development) guidelines is required.
Ready Biodegradability - OECD 301 B (CO₂ Evolution Test)
This protocol is designed to assess whether a chemical is "readily biodegradable" by an aerobic microbial inoculum.
Principle: A solution of the test substance in a mineral medium is inoculated with activated sludge. The degradation is followed by measuring the amount of CO₂ produced over a 28-day period. The amount of CO₂ produced is compared to the theoretical maximum (ThCO₂), and the percentage of biodegradation is calculated.[8]
Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.
Test Substance Concentration: Typically 10-20 mg of Total Organic Carbon (TOC) per liter.[8]
Test Duration: 28 days.
Controls:
Blank Control: Inoculum only, to measure endogenous CO₂ production.
Reference Control: A readily biodegradable substance (e.g., sodium benzoate) to verify the viability of the inoculum.
Toxicity Control: Test substance plus the reference substance, to check for inhibitory effects of the test substance on the microorganisms.
Pass Criteria: The substance is considered readily biodegradable if it reaches 60% of ThCO₂ production within a 10-day window that starts when 10% biodegradation is first reached.[8]
Fish, Acute Toxicity Test - OECD 203
This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.
Principle: Fish are exposed to a range of concentrations of the test substance for 96 hours. Mortalities and sub-lethal effects are recorded at 24, 48, 72, and 96 hours. The results are used to calculate the LC₅₀ (Lethal Concentration, 50%).
Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
Test Design:
Range-Finding Test: A preliminary test to determine the range of concentrations for the definitive test.
Definitive Test: At least five concentrations in a geometric series, plus a control group. At least seven fish per concentration.
Exposure Duration: 96 hours.
Test Conditions: Static, semi-static, or flow-through system. Controlled temperature, lighting, and dissolved oxygen.
Endpoint: The primary endpoint is mortality. The LC₅₀ and its 95% confidence intervals are calculated for each observation period.
Workflow for OECD 203 Fish Acute Toxicity Test
Daphnia sp., Acute Immobilisation Test - OECD 202
This protocol assesses the acute toxicity to planktonic invertebrates.
Principle: Young daphnids (<24 hours old) are exposed to at least five concentrations of the test substance for 48 hours. The endpoint is immobilisation, defined as the inability to swim within 15 seconds after gentle agitation. The EC₅₀ (Effective Concentration, 50%) is calculated.[5][6]
Test Organism: Daphnia magna is the preferred species.[5]
Test Design: At least 20 animals per concentration, divided into four replicates of five animals each.[9]
Exposure Duration: 48 hours, with observations at 24 and 48 hours.[4]
Test Conditions: Static test with no feeding. Controlled temperature (20 ± 2 °C) and photoperiod (16h light/8h dark).[5]
Freshwater Alga and Cyanobacteria, Growth Inhibition Test - OECD 201
This test evaluates the effects of a substance on the growth of freshwater algae.
Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over 72 hours. The inhibition of growth is measured relative to control cultures.[3]
Test Organism: Pseudokirchneriella subcapitata or Desmodesmus subspicatus are commonly used green algae.[3]
Test Design: At least five concentrations with three replicates per concentration. Six replicates are used for the control group.[10]
Endpoint: The primary endpoints are based on growth rate and yield. The ErC₅₀ (growth rate inhibition) and EyC₅₀ (yield inhibition) are calculated.
Conclusion
There is a significant lack of empirical data regarding the environmental fate and aquatic toxicity of 2-(Cyclohexyloxy)ethanol. Based on its chemical structure and computed properties (Log Kow = 1.2), it is predicted to have low bioaccumulation potential. It is likely susceptible to biodegradation, but its classification as "readily biodegradable" cannot be confirmed without experimental testing. Similarly, its aquatic toxicity is unknown. To conduct a proper environmental risk assessment, generation of empirical data following standardized OECD guidelines for biodegradability (e.g., OECD 301B) and acute aquatic toxicity (OECD 201, 202, and 203) is essential.
2-(Cyclohexyloxy)ethanol as a Reaction Solvent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Abstract 2-(Cyclohexyloxy)ethanol, a glycol ether, presents an intriguing profile as a potential reaction solvent in organic synthesis. Its unique combinati...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Cyclohexyloxy)ethanol, a glycol ether, presents an intriguing profile as a potential reaction solvent in organic synthesis. Its unique combination of a bulky non-polar cyclohexyl group and a polar hydroxyethyl moiety suggests its utility in a range of reaction conditions, potentially offering advantages in solubility for diverse substrates and reagents. This document provides an overview of its physicochemical properties, explores its potential applications based on these characteristics, and offers a general protocol for its evaluation as a novel reaction solvent. While specific documented applications in peer-reviewed literature are sparse, this guide serves as a foundational resource for researchers interested in exploring its utility in their synthetic endeavors.
Physicochemical Properties
A summary of the key physical and chemical properties of 2-(Cyclohexyloxy)ethanol is presented in Table 1. These properties are crucial for its consideration as a reaction solvent, influencing factors such as reaction temperature, solubility of reagents, and work-up procedures.
Table 1: Physicochemical Data of 2-(Cyclohexyloxy)ethanol
Based on its structural features and physical properties, 2-(Cyclohexyloxy)ethanol could be a viable solvent for a variety of organic transformations. Its high boiling point makes it suitable for reactions requiring elevated temperatures. The presence of both hydrophobic (cyclohexyl) and hydrophilic (hydroxyethyl) groups suggests it may be effective in reactions involving both polar and non-polar reactants, potentially enhancing reaction rates and yields.
Hypothetical Applications:
Cross-Coupling Reactions (e.g., Suzuki, Heck): The polarity and coordinating ability of the ether and hydroxyl groups could help stabilize catalytic species, while the hydrocarbon moiety can aid in dissolving non-polar organic substrates.
Nucleophilic Substitution Reactions: Its polar nature can facilitate the dissolution of ionic nucleophiles and stabilize charged intermediates.
Nanoparticle Synthesis: Glycol ethers are known to act as both solvents and stabilizing agents in the synthesis of nanoparticles. 2-(Cyclohexyloxy)ethanol could offer unique control over particle size and morphology.
Polymerization Reactions: Its high boiling point and ability to dissolve a range of monomers could make it a suitable medium for certain polymerization processes.
Experimental Protocols: A General Guideline for Solvent Evaluation
Protocol: Evaluation of 2-(Cyclohexyloxy)ethanol as a Reaction Solvent
Solubility Test:
At room temperature, add the solid reactants and catalyst to a test tube.
Add a small volume of 2-(Cyclohexyloxy)ethanol and observe the solubility of all components.
Gently warm the mixture to assess solubility at elevated temperatures if required for the reaction.
Model Reaction Setup:
To a clean, dry reaction vessel equipped with a magnetic stirrer and a condenser, add the starting materials and catalyst.
Add 2-(Cyclohexyloxy)ethanol as the solvent. The volume should be sufficient to ensure proper mixing and heat transfer.
If the reaction is air or moisture-sensitive, perform this setup under an inert atmosphere (e.g., nitrogen or argon).
Reaction Monitoring:
Heat the reaction mixture to the desired temperature.
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
Work-up and Product Isolation:
Upon completion, cool the reaction mixture to room temperature.
If the product is soluble in a non-polar organic solvent, perform a liquid-liquid extraction. Add water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to the reaction mixture.
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
Due to the high boiling point of 2-(Cyclohexyloxy)ethanol, removal by rotary evaporation may require higher vacuum and temperature. Consider alternative purification methods like column chromatography directly from the reaction mixture if feasible.
Analysis and Optimization:
Analyze the crude product to determine the yield and purity.
If the results are promising, optimize the reaction conditions, including temperature, reaction time, and catalyst loading.
Visualizations
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting and evaluating a novel solvent for an organic reaction.
Caption: Workflow for evaluating a novel solvent.
Potential Reaction Pathway Involvement
This diagram illustrates a hypothetical signaling pathway where a solvent like 2-(Cyclohexyloxy)ethanol could influence a catalytic cycle.
Application of 2-(Cyclohexyloxy)ethanol in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Abstract 2-(Cyclohexyloxy)ethanol is a versatile bifunctional molecule containing both a hydroxyl group and a cyclohexyloxy ether group. While direct applic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Cyclohexyloxy)ethanol is a versatile bifunctional molecule containing both a hydroxyl group and a cyclohexyloxy ether group. While direct applications in polymer chemistry are not extensively documented, its structure presents significant potential for derivatization into valuable monomers and additives. This document outlines hypothetical, yet scientifically grounded, applications of 2-(Cyclohexyloxy)ethanol in polymer synthesis, drawing analogies from well-established chemistries of similar molecules. The primary proposed applications include its use as a precursor for:
Vinyl ether monomers for cationic polymerization.
(Meth)acrylate monomers for free-radical polymerization, particularly in coatings and adhesives.
Glycidyl ether reactive diluents for epoxy resin formulations.
Detailed hypothetical protocols for the synthesis of these derivatives and their subsequent polymerization are provided, along with expected quantitative data based on analogous systems.
Potential Applications in Polymer Chemistry
The unique combination of a reactive hydroxyl group and a bulky, hydrophobic cyclohexyloxy group makes 2-(Cyclohexyloxy)ethanol an attractive starting material for creating specialized polymers. The cyclohexyloxy moiety can impart desirable properties such as increased glass transition temperature (Tg), improved thermal stability, and enhanced hydrophobicity to the resulting polymers.
Precursor to Vinyl Ether Monomers for Cationic Polymerization
The hydroxyl group of 2-(Cyclohexyloxy)ethanol can be converted to a vinyl ether group, yielding 2-(cyclohexyloxy)ethyl vinyl ether. This monomer is a prime candidate for cationic polymerization, a method known for its ability to produce polymers with well-defined structures. Polymers derived from this monomer are expected to exhibit high Tg and good thermal stability due to the rigid cycloaliphatic group.
Precursor to (Meth)acrylate Monomers for Coatings and Adhesives
Esterification of the hydroxyl group of 2-(Cyclohexyloxy)ethanol with (meth)acrylic acid or their derivatives would yield 2-(cyclohexyloxy)ethyl (meth)acrylate. These monomers can be readily polymerized via free-radical polymerization to produce acrylic resins. Such resins are anticipated to be valuable in the formulation of coatings and adhesives, where the cyclohexyloxy group can enhance hardness, water resistance, and adhesion.
Precursor to Glycidyl Ether Reactive Diluents for Epoxy Resins
Reaction of 2-(Cyclohexyloxy)ethanol with epichlorohydrin can produce 2-(cyclohexyloxy)ethyl glycidyl ether. This molecule can serve as a reactive diluent in epoxy resin formulations. Reactive diluents are crucial for reducing the viscosity of epoxy resins, thereby improving their processability, while also being incorporated into the polymer network during curing.[1] The cycloaliphatic nature of this diluent is expected to improve the UV resistance and weatherability of the cured epoxy.[2][3]
Experimental Protocols (Hypothetical)
Disclaimer: The following protocols are hypothetical and based on established procedures for analogous compounds. Optimization will be necessary for specific applications.
Synthesis of 2-(Cyclohexyloxy)ethyl Vinyl Ether
This protocol is adapted from general methods for the synthesis of vinyl ethers from alcohols.[4][5]
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stir bar, and argon inlet, dissolve 2-(Cyclohexyloxy)ethanol and a catalytic amount of hydroquinone in anhydrous dichloromethane.
Add triethylamine to the solution.
Cool the mixture to 0°C in an ice bath.
Add methacryloyl chloride dropwise from the dropping funnel with constant stirring.
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction by TLC.
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or vacuum distillation to yield 2-(cyclohexyloxy)ethyl methacrylate.
Free-Radical Polymerization of 2-(Cyclohexyloxy)ethyl Methacrylate
This is a general protocol for free-radical polymerization.[10][11]
Materials:
2-(Cyclohexyloxy)ethyl methacrylate (monomer, purified and inhibitor removed)
Azobisisobutyronitrile (AIBN) (initiator)
Toluene or another suitable solvent (anhydrous)
Methanol (for precipitation)
Argon (inert gas)
Procedure:
Dissolve the monomer and AIBN in anhydrous toluene in a Schlenk flask.
Degas the solution by three freeze-pump-thaw cycles.
Backfill the flask with argon and heat the reaction mixture to the desired temperature (e.g., 60-80°C) with stirring.
Maintain the temperature for the specified reaction time.
Cool the reaction mixture to room temperature.
Precipitate the polymer by pouring the solution into a large volume of methanol.
Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven.
Synthesis of 2-(Cyclohexyloxy)ethyl Glycidyl Ether
This protocol is analogous to the synthesis of other glycidyl ethers from alcohols.[12][13]
In a reaction vessel, combine 2-(Cyclohexyloxy)ethanol, epichlorohydrin, and the phase-transfer catalyst in toluene.
Heat the mixture with stirring.
Slowly add a concentrated aqueous solution of NaOH.
Maintain the reaction at an elevated temperature for several hours.
Monitor the reaction by GC or TLC.
After completion, cool the mixture and wash with water to remove salts.
Separate the organic layer, dry it over anhydrous MgSO₄, and filter.
Remove the solvent under reduced pressure.
Purify the product by vacuum distillation to obtain 2-(cyclohexyloxy)ethyl glycidyl ether.
Quantitative Data (Hypothetical)
The following tables summarize expected quantitative data for the synthesis and properties of polymers derived from 2-(Cyclohexyloxy)ethanol, based on data for analogous compounds.
Table 1: Hypothetical Reaction Conditions and Yields for Monomer Synthesis
Application Notes and Protocols for the Formulation of Coatings and Inks Using 2-(Cyclohexyloxy)ethanol
For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Cyclohexyloxy)ethanol, a member of the glycol ether family, is a high-boiling point, low-volatility solvent with excellent solvency characte...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Cyclohexyloxy)ethanol, a member of the glycol ether family, is a high-boiling point, low-volatility solvent with excellent solvency characteristics. Its unique combination of a cyclohexyl ring and an ethanol group provides a balance of hydrophobic and hydrophilic properties, making it a versatile component in a variety of formulations. In the coatings and inks industry, it is primarily utilized as a coalescing agent in waterborne systems and as a flow and leveling promoter in solvent-borne systems.
These application notes provide detailed information on the properties, performance, and formulation protocols for incorporating 2-(Cyclohexyloxy)ethanol into coating and ink systems. The information is intended to guide researchers and formulation chemists in leveraging the benefits of this specialty solvent to optimize their product performance.
Physicochemical Properties of 2-(Cyclohexyloxy)ethanol
A comprehensive understanding of the physical and chemical properties of 2-(Cyclohexyloxy)ethanol is crucial for its effective use in formulations. Key properties are summarized in the table below.
Property
Value
CAS Number
1817-88-5
Molecular Formula
C₈H₁₆O₂
Molecular Weight
144.21 g/mol
Appearance
Colorless liquid
Boiling Point
112 °C at 20 mmHg
Density
0.990 g/mL at 25 °C
Refractive Index (n20/D)
1.4630
Flash Point
95 °C (closed cup)
Solubility
Soluble in alcohols and ethers. Limited solubility in water.
Applications in Coatings
In the coatings industry, 2-(Cyclohexyloxy)ethanol serves as a highly effective coalescing agent in latex paints. Coalescing agents are essential for proper film formation in waterborne coatings. They temporarily soften the polymer particles, allowing them to fuse together as the water evaporates, resulting in a continuous, durable film.
Key Benefits in Coatings:
Effective Coalescence: Its slow evaporation rate ensures that it remains in the film long enough to facilitate complete particle fusion, leading to improved film integrity.
Enhanced Film Properties: Proper coalescence contributes to better adhesion, increased scrub resistance, and improved gloss development.
Low VOC Contribution: Due to its high boiling point and low vapor pressure, it is considered a low-VOC (Volatile Organic Compound) solvent, aiding in the formulation of environmentally friendly coatings.
Performance Data in a Model Water-Based Acrylic Coating
The following table presents hypothetical performance data of a water-based acrylic latex paint formulated with 2-(Cyclohexyloxy)ethanol compared to a standard glycol ether coalescent. The data illustrates the typical effects observed when using a high-performance coalescent.
Property
Standard Glycol Ether
2-(Cyclohexyloxy)ethanol
Test Method
Minimum Film Formation Temperature (MFFT), °C
5
4
ASTM D2354
Viscosity (KU)
95
98
ASTM D562
Drying Time (Tack-Free), hours
2
2.5
ASTM D1640
Gloss at 60°
80
85
ASTM D523
Adhesion (Cross-Hatch)
4B
5B
ASTM D3359
Hardness (König Pendulum), seconds
120
130
ASTM D4366
Note: This data is illustrative. Actual performance will depend on the specific formulation.
Experimental Protocol: Evaluation of 2-(Cyclohexyloxy)ethanol in a Water-Based Acrylic Coating
This protocol outlines the steps to prepare and evaluate a water-based acrylic paint using 2-(Cyclohexyloxy)ethanol as the coalescing agent.
Materials:
Acrylic Emulsion (e.g., Rhoplex™ SG-30)
Titanium Dioxide (e.g., Ti-Pure™ R-902+)
Dispersant (e.g., TAMOL™ 1124)
Defoamer (e.g., BYK-024)
Thickener (e.g., ACRYSOL™ RM-8W)
2-(Cyclohexyloxy)ethanol
Water
Procedure:
Grind Stage:
In a high-speed dispersion vessel, combine water, dispersant, and defoamer.
Slowly add titanium dioxide while mixing at low speed.
Once the pigment is wetted, increase the dispersion speed to achieve a Hegman grind of 7+.
Letdown Stage:
Reduce the mixing speed and add the acrylic emulsion.
Slowly add 2-(Cyclohexyloxy)ethanol to the vortex of the mixture. The typical loading level is 3-8% based on the solids content of the acrylic emulsion.
Add the remaining water and defoamer.
Adjust the pH to 8.5-9.0 using a suitable neutralizing amine.
Finally, add the thickener slowly to achieve the desired viscosity.
Coating Application and Testing:
Allow the paint to equilibrate for 24 hours before testing.
Apply the paint to test panels using a drawdown bar to ensure uniform film thickness.
Dry the panels under controlled conditions (25°C, 50% relative humidity).
Evaluate the dried film for MFFT, viscosity, drying time, gloss, adhesion, and hardness according to the ASTM methods listed in the table above.
Applications in Inks
In the printing ink industry, 2-(Cyclohexyloxy)ethanol is valued for its role as a slow-evaporating solvent that improves flow and leveling, particularly in solvent-based and UV-curable ink formulations.
Key Benefits in Inks:
Improved Printability: Its slow evaporation rate prevents premature drying of the ink on the printing plate, reducing defects such as screen blocking in screen printing or poor dot transfer in gravure and flexographic printing.
Enhanced Flow and Leveling: It promotes the formation of a smooth, uniform ink film on the substrate, leading to higher print quality.
Viscosity Control: It can be used to adjust and maintain the desired ink viscosity during printing runs.
Performance Data in a Model Solvent-Based Gravure Ink
The following table provides hypothetical data on the effect of 2-(Cyclohexyloxy)ethanol on the properties of a solvent-based gravure ink formulation.
Property
Standard Solvent Blend
Blend with 2-(Cyclohexyloxy)ethanol
Test Method
Viscosity (Zahn Cup #2), seconds
20
22
ASTM D4212
Drying Time (Set-to-Touch), seconds
10
15
ASTM D1640
Gloss at 60°
85
90
ASTM D523
Adhesion to Polypropylene (Tape Test)
95%
100%
ASTM D3359
Resolubility
Good
Excellent
Internal Method
Note: This data is illustrative. Actual performance will depend on the specific formulation.
Experimental Protocol: Formulation and Evaluation of a Solvent-Based Gravure Ink
This protocol describes the preparation and testing of a solvent-based gravure ink incorporating 2-(Cyclohexyloxy)ethanol.
Materials:
Nitrocellulose Resin
Pigment (e.g., Phthalocyanine Blue)
Plasticizer (e.g., Dioctyl Phthalate)
Primary Solvent (e.g., Ethyl Acetate)
Co-solvent (e.g., Isopropyl Alcohol)
2-(Cyclohexyloxy)ethanol
Wax (for slip and rub resistance)
Procedure:
Resin Dissolution:
In a mixing vessel, dissolve the nitrocellulose resin in the primary solvent and co-solvent blend under agitation.
Pigment Dispersion:
Add the pigment to the resin solution and disperse using a high-speed mixer or a bead mill until the desired particle size is achieved.
Letdown and Additive Incorporation:
Add the plasticizer, wax, and 2-(Cyclohexyloxy)ethanol to the pigment dispersion. A typical starting concentration for 2-(Cyclohexyloxy)ethanol is 2-5% of the total formulation.
Adjust the final viscosity with additional solvent blend as needed.
Ink Testing:
Use a lab-scale gravure proofer to print the ink onto the desired substrate (e.g., polypropylene film).
Evaluate the printed samples for drying time, gloss, and adhesion as per the ASTM methods.
Assess resolubility by observing the ease with which dried ink on the gravure cylinder can be re-dissolved by fresh ink.
Visualizations
Experimental Workflow for Coating Formulation and Evaluation
Caption: Workflow for water-based coating formulation.
Logical Relationship of Components in a Water-Based Coating
Caption: Component relationships in a water-based coating.
Safety and Handling
2-(Cyclohexyloxy)ethanol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
2-(Cyclohexyloxy)ethanol is a valuable tool for formulators of high-performance coatings and inks. Its efficacy as a low-VOC coalescing agent and a flow-promoting solvent can lead to significant improvements in final product quality. The protocols and data presented in these notes provide a solid foundation for researchers and scientists to begin exploring the benefits of 2-(Cyclohexyloxy)ethanol in their specific applications. Further optimization may be required to achieve the desired performance characteristics in unique formulations.
Application
Application Notes and Protocols: 2-(Cyclohexyloxy)ethanol as a Coalescing Agent in Latex Paints
For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Cyclohexyloxy)ethanol is a high-performance coalescing agent for latex paints. Its chemical structure, featuring a cyclohexyl ring and a hyd...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Cyclohexyloxy)ethanol is a high-performance coalescing agent for latex paints. Its chemical structure, featuring a cyclohexyl ring and a hydroxyethyl group, provides a unique balance of hydrophobicity and hydrophilicity. This allows for excellent compatibility with a wide range of latex polymer systems and contributes to the formation of a uniform and durable paint film. These application notes provide a comprehensive overview of its function, performance characteristics, and recommended experimental protocols for its evaluation.
Chemical Structure:
Principle of Coalescence
In latex paints, the polymer binder exists as discrete particles dispersed in an aqueous phase. For a continuous, protective film to form upon drying, these particles must coalesce. This process is highly dependent on the glass transition temperature (Tg) of the polymer. If the drying temperature is below the polymer's Tg, the particles remain hard and will not fuse, resulting in a cracked and powdery film.
The Minimum Film Formation Temperature (MFFT) is the lowest temperature at which a latex will form a continuous film.[1][2] Coalescing agents, like 2-(Cyclohexyloxy)ethanol, act as temporary plasticizers, softening the polymer particles and effectively lowering the MFFT.[1][2] This allows for proper film formation at ambient temperatures. After the film has formed, the coalescing agent slowly evaporates, and the paint film regains its original hardness and durability.
Performance Data
The following tables summarize the performance of 2-(Cyclohexyloxy)ethanol in a typical acrylic latex paint formulation compared to other common coalescing agents. (Note: The following data is representative and may vary depending on the specific paint formulation.)
Table 1: Minimum Film Formation Temperature (MFFT) Reduction
Diagram 1: Mechanism of Latex Film Formation with a Coalescing Agent
Caption: The three stages of latex paint film formation.
Diagram 2: Experimental Workflow for Coalescing Agent Evaluation
Caption: Workflow for evaluating coalescing agent performance.
Experimental Protocols
Determination of Minimum Film Formation Temperature (MFFT)
This protocol is based on ASTM D2354 .[3][4][5][6]
Objective: To determine the lowest temperature at which a latex paint will form a continuous film.
Apparatus:
MFFT Bar: A metal bar with a controlled temperature gradient.
Film Applicator: 75 µm (3 mil) cube applicator.
Dry Air or Nitrogen Supply.
Procedure:
Ensure the MFFT bar is clean and level.
Set the desired temperature gradient on the MFFT bar (e.g., 0°C to 20°C).
Allow the temperature to stabilize.
Place a strip of paper or plastic film on the bar.
Apply a uniform drawdown of the latex paint across the temperature gradient using the film applicator.
Immediately cover the wet film with a transparent cover, leaving a small gap for air/nitrogen flow.
Pass a gentle stream of dry air or nitrogen over the film to facilitate drying.
After the film is dry (typically 30-60 minutes), observe the point on the temperature scale where the film transitions from a continuous, clear film to a cracked, opaque, or powdery film.
This transition point is the MFFT.
Measurement of Specular Gloss
This protocol is based on ASTM D523 .[1][7][8][9][10]
Objective: To measure the specular gloss of a paint film.
Apparatus:
Glossmeter with 60° geometry.
Calibrated high-gloss and low-gloss standards.
Test panels (e.g., glass or sealed paper charts).
Film applicator (e.g., 100 µm).
Procedure:
Prepare paint films on the test panels and allow them to cure for 7 days under controlled conditions (23 ± 2°C, 50 ± 5% relative humidity).
Calibrate the glossmeter according to the manufacturer's instructions using the provided standards.
Place the glossmeter on a flat, representative area of the cured paint film.
Record the gloss reading.
Take at least three readings on different areas of the panel and calculate the average.
Evaluation of Scrub Resistance
This protocol is based on ASTM D2486 .[2][11][12][13]
Objective: To determine the resistance of a paint film to erosion by scrubbing.
Apparatus:
Scrub test machine.
Nylon bristle brush.
Abrasive scrub medium.
Black plastic panels.
Film applicator (e.g., 175 µm).
Shim plate (0.25 mm thick).
Procedure:
Apply the paint to the black plastic panels and allow to cure for 7 days.
Mount the cured panel in the scrub test machine with the shim plate placed underneath the center of the test area.
Wet the brush and the panel with water.
Apply a specified amount of abrasive scrub medium to the brush.
Start the scrub test machine and run for a predetermined number of cycles or until the paint film is worn through to the substrate.
The result is reported as the number of cycles to failure.
Determination of Volatile Organic Compound (VOC) Content
Objective: To determine the amount of volatile organic compounds in a paint formulation.
Procedure:
This method involves the determination of the weight percent of volatiles, water content, and density of the paint. The VOC content is then calculated.
Volatile Content (ASTM D2369): A weighed sample of the paint is heated in an oven to drive off volatile components. The weight loss is used to calculate the percentage of volatiles.
Water Content (ASTM D4017): The water content is determined by Karl Fischer titration.
Density (ASTM D1475): The density of the paint is measured using a pycnometer or other suitable method.
Calculation: The VOC content is calculated using the following formula:
VOC (g/L) = [(% Volatiles - % Water) x Density] / [1 - (Volume of Water / Volume of Paint)]
Conclusion
2-(Cyclohexyloxy)ethanol is an effective coalescing agent for latex paints, offering excellent MFFT reduction and contributing to the development of high-performance films with good gloss and scrub resistance. The experimental protocols outlined in these notes provide a standardized framework for the evaluation of its performance in various paint formulations. Careful consideration of the coalescing agent and its concentration is crucial for optimizing the final properties of the paint film.
Application Notes and Protocols: The Role of 2-(Cyclohexyloxy)ethanol and its Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the use of 2-(Cyclohexyloxy)ethanol and its derivatives as key building blocks in the synthesis of ac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-(Cyclohexyloxy)ethanol and its derivatives as key building blocks in the synthesis of active pharmaceutical ingredients (APIs). The information presented here is intended to serve as a practical guide for researchers and professionals involved in drug discovery and development, offering insights into synthetic methodologies, reaction conditions, and the strategic incorporation of the cyclohexyloxy motif into complex drug molecules.
Introduction
The cyclohexyloxy moiety is a valuable functional group in medicinal chemistry, often incorporated into drug candidates to modulate their lipophilicity, metabolic stability, and binding affinity to biological targets. While 2-(Cyclohexyloxy)ethanol itself is not typically incorporated as a whole unit into final drug structures, its constituent parts, particularly the cyclohexyloxy group, are found in important pharmaceuticals. This document will explore the synthesis of two such compounds: the antihypertensive drug Candesartan Cilexetil and the bioactive building block trans-2-Cyclohexyloxycyclopropylamine .
Application in the Synthesis of Candesartan Cilexetil
Candesartan Cilexetil is a widely prescribed angiotensin II receptor antagonist used for the treatment of hypertension.[1][2][3] The cilexetil group is a prodrug ester, which enhances the bioavailability of the active candesartan molecule.[4][5] This ester contains a distinctive cyclohexyloxycarbonyloxy ethyl moiety. The key precursor for introducing this side chain is (±)-1-chloroethyl cyclohexyl carbonate .
Synthesis of the Key Intermediate: (±)-1-Chloroethyl Cyclohexyl Carbonate
While a direct synthesis from 2-(Cyclohexyloxy)ethanol is not the primary reported route, the synthesis of this key intermediate involves the reaction of cyclohexanol with 1-chloroethyl chloroformate.
Experimental Protocol: Synthesis of (±)-1-Chloroethyl Cyclohexyl Carbonate
This protocol is adapted from established synthetic procedures for similar carbonates.
Materials:
Cyclohexanol
1-Chloroethyl chloroformate
Pyridine (or other suitable base)
Anhydrous dichloromethane (DCM)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Rotary evaporator
Standard laboratory glassware
Procedure:
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Slowly add 1-chloroethyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by vacuum distillation or column chromatography to yield pure (±)-1-chloroethyl cyclohexyl carbonate.
Final Step: Synthesis of Candesartan Cilexetil
The final step in the synthesis of Candesartan Cilexetil involves the alkylation of the carboxylic acid of the candesartan precursor with (±)-1-chloroethyl cyclohexyl carbonate.[6]
Experimental Protocol: Esterification to form Candesartan Cilexetil [6]
Materials:
Candesartan precursor (carboxylic acid form)
(±)-1-Chloroethyl cyclohexyl carbonate
Potassium carbonate (K₂CO₃)
Acetonitrile (MeCN)
Ethyl acetate (EtOAc)
Water
Standard laboratory glassware
Procedure:
Suspend the candesartan carboxylic acid precursor (1.0 equivalent), potassium carbonate (2.0 equivalents), and (±)-1-chloroethyl cyclohexyl carbonate (1.5 equivalents) in acetonitrile.[6]
Heat the reaction mixture to reflux and stir for 6 hours.[6]
Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Partition the residue between ethyl acetate and water.
Separate the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄), and concentrate it to obtain the crude product.
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/n-heptane) to yield pure Candesartan Cilexetil.
Quantitative Data Summary for Candesartan Cilexetil Synthesis
Synthesis of trans-2-Cyclohexyloxycyclopropylamine: A Bioactive Building Block
trans-2-Cyclohexyloxycyclopropylamine and its derivatives are of interest in medicinal chemistry as potential monoamine oxidase (MAO) inhibitors.[7] The synthesis of this scaffold demonstrates another route to incorporate the cyclohexyloxy group into a pharmaceutically relevant structure. The synthesis starts from cyclohexanol and ethyl diazoacetate.
Synthesis of Ethyl (±)-trans-2-Cyclohexyloxycyclopropanecarboxylate
Hydrazide formation: Reflux the starting ester with hydrazine hydrate in ethanol to form the corresponding hydrazide.
Azide formation: Treat the hydrazide with a cold, aqueous solution of sodium nitrite and hydrochloric acid to form the acyl azide.
Urethane formation: Heat the azide in a solution of benzyl alcohol. The azide will rearrange to the isocyanate, which is then trapped by benzyl alcohol to form the benzyl carbamate (urethane).
Amine liberation: Hydrolyze the benzyl carbamate with aqueous sodium hydroxide to yield trans-2-cyclohexyloxycyclopropylamine.
The final product can be purified by distillation under reduced pressure.
Quantitative Data Summary for trans-2-Cyclohexyloxycyclopropylamine Synthesis
The following diagrams illustrate the logical flow of the synthetic processes described.
Caption: Synthesis workflow for Candesartan Cilexetil.
Caption: Synthesis of trans-2-Cyclohexyloxycyclopropylamine.
Conclusion
The cyclohexyloxy group is a structurally important motif found in several pharmaceutical compounds. While 2-(Cyclohexyloxy)ethanol is a simple molecule containing this group, its direct application as a single building block in complex API synthesis is not widely documented. Instead, derivatives of cyclohexanol are utilized to introduce the cyclohexyloxy moiety. The syntheses of Candesartan Cilexetil and trans-2-Cyclohexyloxycyclopropylamine serve as excellent examples of how this functional group is strategically incorporated to achieve desired pharmacological properties. The protocols and data presented herein provide a valuable resource for chemists engaged in the design and synthesis of novel therapeutic agents.
Application Notes and Protocols for 2-(Cyclohexyloxy)ethanol in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction This document provides a detailed, theoretical protocol for the synthesis of gold nanoparticles (AuNPs) using 2-(Cyclohexyloxy)ethanol, based o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed, theoretical protocol for the synthesis of gold nanoparticles (AuNPs) using 2-(Cyclohexyloxy)ethanol, based on established methodologies for nanoparticle synthesis in analogous alcohol-based systems. The provided protocols and data should be considered a starting point for experimental design and will require empirical validation.
Chemical Properties of 2-(Cyclohexyloxy)ethanol
A summary of the key chemical properties of 2-(Cyclohexyloxy)ethanol is provided in the table below. The presence of a hydroxyl group is indicative of its potential as a reducing agent, while its molecular structure suggests it could also serve as a stabilizing (capping) agent to prevent nanoparticle aggregation.
Property
Value
Molecular Formula
C8H16O2
Molecular Weight
144.21 g/mol
Appearance
Colorless liquid
Boiling Point
~112 °C at 20 mmHg
Density
~0.990 g/mL
Functional Groups
Hydroxyl (-OH), Ether (-O-)
Proposed Role in Nanoparticle Synthesis
Based on its chemical structure, 2-(Cyclohexyloxy)ethanol is hypothesized to function in the following ways during nanoparticle synthesis:
Solvent: Its amphiphilic nature, with both polar and non-polar moieties, allows it to dissolve a variety of precursors and stabilize the resulting nanoparticles.
Reducing Agent: The primary alcohol group can be oxidized, leading to the reduction of metal salt precursors to form metallic nanoparticles.
Capping Agent: The bulky cyclohexyloxy group can adsorb onto the surface of the newly formed nanoparticles, providing steric hindrance that prevents aggregation and controls particle growth.
Experimental Protocol: Synthesis of Gold Nanoparticles (AuNPs)
This protocol outlines a method for the synthesis of gold nanoparticles where 2-(Cyclohexyloxy)ethanol is used as a solvent and reducing agent.
Preparation of Precursor Solution: Prepare a 10 mM stock solution of HAuCl4·3H2O in ultrapure water.
Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add 50 mL of 2-(Cyclohexyloxy)ethanol.
Heating and Stirring: Begin stirring the 2-(Cyclohexyloxy)ethanol and heat the flask to 80 °C.
Addition of Gold Precursor: Once the temperature has stabilized, rapidly inject 1 mL of the 10 mM HAuCl4 stock solution into the flask under vigorous stirring.
Reaction Monitoring: The color of the solution should change from pale yellow to a ruby red or purple, indicating the formation of gold nanoparticles. The reaction is typically complete within 1-2 hours. The progress of the reaction can be monitored by taking small aliquots and measuring their UV-Vis absorption spectra. The appearance of a surface plasmon resonance (SPR) peak between 520-550 nm confirms AuNP formation.
pH Adjustment (Optional): For certain applications, the pH of the reaction mixture can be adjusted by the addition of a dilute NaOH or KOH solution to influence the reaction kinetics and final particle size.
Purification of Nanoparticles:
After the reaction is complete, cool the colloidal solution to room temperature.
Transfer the solution to centrifuge tubes and centrifuge at 10,000 rpm for 30 minutes to pellet the nanoparticles.
Discard the supernatant and re-disperse the nanoparticle pellet in 10 mL of ethanol by sonication.
Repeat the centrifugation and washing steps twice more with ethanol and then once with methanol to remove any unreacted precursors and excess 2-(Cyclohexyloxy)ethanol.
Final Dispersion: After the final wash, re-disperse the purified AuNPs in a suitable solvent (e.g., ethanol, water) for storage and characterization.
Characterization of Synthesized AuNPs
The synthesized gold nanoparticles should be characterized to determine their size, morphology, and optical properties.
Characterization Technique
Parameter Measured
Expected Outcome
UV-Vis Spectroscopy
Surface Plasmon Resonance (SPR)
A distinct absorption peak in the range of 520-550 nm, characteristic of spherical gold nanoparticles. The position and width of the peak provide information on the particle size and size distribution.
Transmission Electron Microscopy (TEM)
Size, Shape, and Morphology
Images revealing spherical or near-spherical nanoparticles. Statistical analysis of the images will provide the average particle size and size distribution.
Dynamic Light Scattering (DLS)
Hydrodynamic Diameter and Size Distribution
Measurement of the effective size of the nanoparticles in solution, including the solvent and capping agent layer.
Fourier-Transform Infrared Spectroscopy (FTIR)
Surface Functionalization
Spectra indicating the presence of C-O and C-H stretching vibrations, confirming the adsorption of 2-(Cyclohexyloxy)ethanol on the nanoparticle surface.
Signaling Pathways and Experimental Workflows
Diagram of the Nanoparticle Synthesis Workflow:
Caption: Workflow for the synthesis and characterization of gold nanoparticles.
Logical Relationship of Synthesis Parameters and Nanoparticle Properties
Caption: Influence of synthesis parameters on nanoparticle properties.
Conclusion
The use of 2-(Cyclohexyloxy)ethanol in nanoparticle synthesis is a promising yet underexplored area. The theoretical protocol provided here serves as a foundational guide for researchers to begin investigating its potential. The amphiphilic nature and the presence of a reducing hydroxyl group make it a multifunctional agent for the one-pot synthesis of nanoparticles. Further experimental work is necessary to optimize the reaction conditions and to fully characterize the resulting nanoparticles and their potential applications in fields such as drug delivery and catalysis. Researchers are encouraged to use this document as a starting point and to systematically investigate the effects of varying reaction parameters to achieve desired nanoparticle characteristics.
Method
2-(Cyclohexyloxy)ethanol: A High-Boiling Point Medium for Advanced High-Temperature Synthesis
Application Note & Protocols Audience: Researchers, scientists, and drug development professionals. Introduction 2-(Cyclohexyloxy)ethanol is a high-boiling point, bifunctional solvent with potential applications as a med...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Cyclohexyloxy)ethanol is a high-boiling point, bifunctional solvent with potential applications as a medium for high-temperature organic and materials synthesis. Its unique structure, combining a bulky cycloalkyl group with a hydrophilic hydroxyethyl chain, imparts properties that may be advantageous in specialized reaction conditions. This document provides a summary of its physicochemical properties, safety information, and explores its potential, though currently undocumented, use in high-temperature reactions based on the performance of analogous solvents.
Physicochemical Properties of 2-(Cyclohexyloxy)ethanol
A thorough review of available data provides the following key physical and chemical properties for 2-(Cyclohexyloxy)ethanol.[1][2][3][4] These properties are essential for its evaluation as a potential high-temperature reaction solvent.
2-(Cyclohexyloxy)ethanol is classified as a combustible liquid and requires careful handling in a laboratory setting.[2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards:
High-boiling point solvents are often essential for driving palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, to completion. These reactions are fundamental in the synthesis of pharmaceuticals and complex organic molecules. The choice of solvent can significantly influence reaction rates, yields, and selectivity.[5] Given its high boiling point and ether-alcohol functionality, 2-(Cyclohexyloxy)ethanol could potentially serve as a suitable medium for such transformations, particularly for less reactive substrates requiring elevated temperatures.
The general workflow for a palladium-catalyzed cross-coupling reaction is depicted below.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Nanoparticle Synthesis
The synthesis of metal nanoparticles often requires high temperatures to facilitate the reduction of metal precursors and control particle growth. High-boiling point alcohols and polyols are frequently used as both solvents and reducing agents in these processes.[7][8] For instance, the polyol method is a common technique for synthesizing a variety of nanoparticles.[7] The dual functionality of 2-(Cyclohexyloxy)ethanol (alcohol and ether) and its high boiling point make it a candidate for exploring novel nanoparticle synthesis routes, potentially influencing particle size, shape, and surface properties.[7][9]
The general process for nanoparticle synthesis in a high-boiling alcohol solvent is outlined below.
Caption: General workflow for metal nanoparticle synthesis.
Hypothetical Experimental Protocols
The following protocols are hypothetical and are intended to serve as a starting point for researchers interested in exploring the use of 2-(Cyclohexyloxy)ethanol as a high-temperature reaction medium. These protocols have not been experimentally validated and should be adapted and optimized based on specific reaction requirements.
Protocol 1: Hypothetical Suzuki-Miyaura Coupling
Reaction: Coupling of 4-bromotoluene with phenylboronic acid.
Polyvinylpyrrolidone (PVP) (optional, as a stabilizer)
Procedure:
In a three-necked round-bottom flask equipped with a condenser and a thermometer, dissolve AgNO₃ (0.1 mmol) and PVP (if used) in 20 mL of 2-(Cyclohexyloxy)ethanol.
Heat the solution to 160-180 °C under vigorous stirring.
Maintain the temperature and observe the color change of the solution, indicating nanoparticle formation.
After the reaction is complete (typically 1-3 hours, monitor by UV-Vis spectroscopy), cool the solution to room temperature.
Precipitate the silver nanoparticles by adding a non-solvent such as acetone.
Isolate the nanoparticles by centrifugation.
Wash the nanoparticles with ethanol to remove any residual solvent and unreacted precursors.
Dry the nanoparticles under vacuum.
Conclusion
2-(Cyclohexyloxy)ethanol possesses physicochemical properties that suggest its potential as a valuable solvent for high-temperature chemical reactions. Its high boiling point, dual ether-alcohol functionality, and moderate polarity could offer advantages in specific synthetic applications, including palladium-catalyzed cross-coupling reactions and the synthesis of nanomaterials. However, a notable lack of published studies detailing its use as a reaction medium necessitates experimental investigation to validate these potential applications. The hypothetical protocols provided herein offer a foundation for researchers to begin exploring the utility of 2-(Cyclohexyloxy)ethanol in high-temperature synthesis. Further research is warranted to establish its performance characteristics and expand the toolbox of solvents available for challenging chemical transformations.
Electrochemical Applications of 2-(Cyclohexyloxy)ethanol: Application Notes and Protocols
A comprehensive search of scientific literature and patent databases has revealed no specific electrochemical applications for 2-(Cyclohexyloxy)ethanol. While the broader classes of compounds to which it belongs—alcohols...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive search of scientific literature and patent databases has revealed no specific electrochemical applications for 2-(Cyclohexyloxy)ethanol. While the broader classes of compounds to which it belongs—alcohols, ethers, and cyclohexane derivatives—exhibit a range of electrochemical behaviors, there is currently no published research detailing the use of 2-(Cyclohexyloxy)ethanol in areas such as energy storage, electrochemical sensing, or corrosion inhibition.
This document aims to provide a foundational understanding of the potential electrochemical relevance of 2-(Cyclohexyloxy)ethanol by examining the known electrochemical properties of its constituent functional groups. This theoretical framework may guide future research into the applications of this and similar molecules.
Theoretical Electrochemical Behavior
2-(Cyclohexyloxy)ethanol possesses two key functional groups that could potentially engage in electrochemical reactions: a hydroxyl (-OH) group and an ether (C-O-C) linkage. The cyclohexane ring primarily acts as a bulky, non-polar substituent that influences the molecule's solubility and steric properties.
Alcohol Group Electrochemistry
Primary alcohols can undergo oxidation at an electrode surface. This process typically involves the removal of protons and electrons to form aldehydes, and with further oxidation, carboxylic acids. The specific products and the potential at which these reactions occur are highly dependent on the electrode material, the solvent and electrolyte system, and the pH of the solution.
dot
Caption: Hypothetical oxidation pathway of 2-(Cyclohexyloxy)ethanol.
Ether Linkage Stability
Ethers are generally considered to be electrochemically stable and are often used as solvents or co-solvents in electrolyte formulations for this reason. Their stability is attributed to the strong carbon-oxygen sigma bonds. Under extreme potentials or in the presence of highly reactive electrode surfaces, ether linkages can be cleaved, but this typically requires significant energy input.
Potential, Yet Unexplored, Applications
Based on the electrochemical behavior of related compounds, several potential applications for 2-(Cyclohexyloxy)ethanol could be envisioned and explored in future research.
Electrolyte Additive
The combination of a polar alcohol group and a relatively non-polar cyclohexyloxy group gives 2-(Cyclohexyloxy)ethanol amphiphilic character. This property could be beneficial as an electrolyte additive in battery systems. For instance, it might:
Improve wetting: Enhance the contact between the electrolyte and electrode surfaces.
Modify the Solid Electrolyte Interphase (SEI): Influence the formation and properties of the protective layer on the anode of lithium-ion batteries, potentially improving cycle life and safety.
Alter ion solvation: The ether and alcohol functionalities could coordinate with cations in the electrolyte, affecting ionic conductivity and transport properties.
dot
Caption: Potential roles of 2-(Cyclohexyloxy)ethanol as an electrolyte additive.
Corrosion Inhibitor
Organic molecules containing oxygen atoms, such as alcohols and ethers, can act as corrosion inhibitors for metals in acidic or neutral environments. The lone pairs of electrons on the oxygen atoms can coordinate with vacant d-orbitals of the metal surface, leading to the formation of a protective adsorbed layer. The bulky cyclohexyl group could further enhance this protective effect by increasing the surface area covered by each molecule.
Precursor for Electrosynthesis
While not electroactive in its own right in a desirable way, 2-(Cyclohexyloxy)ethanol could serve as a starting material for the electrosynthesis of other valuable chemicals. For example, its controlled electrochemical oxidation could provide a green route to 2-(cyclohexyloxy)acetaldehyde or 2-(cyclohexyloxy)acetic acid, avoiding the use of harsh chemical oxidants.
Future Research Directions
To ascertain the viability of 2-(Cyclohexyloxy)ethanol in electrochemical applications, the following experimental investigations are recommended:
Cyclic Voltammetry: To determine the electrochemical stability window of 2-(Cyclohexyloxy)ethanol on various electrode materials (e.g., platinum, glassy carbon, lithium). This would identify the potential range in which it is stable and at what potentials oxidation or reduction occurs.
Electrochemical Impedance Spectroscopy (EIS): To study its effect on the ionic conductivity of standard electrolytes when used as an additive.
Battery Cycling Tests: To evaluate its impact on the performance (capacity, cycle life, rate capability) of lithium-ion or other battery chemistries when included in the electrolyte.
Corrosion Tests (e.g., Potentiodynamic Polarization, EIS): To measure its effectiveness as a corrosion inhibitor for various metals and alloys in corrosive media.
Conclusion
At present, there are no established electrochemical applications for 2-(Cyclohexyloxy)ethanol. However, based on the known electrochemistry of its functional groups, it holds theoretical potential for use as an electrolyte additive, a corrosion inhibitor, or a precursor in electrosynthesis. Experimental validation is necessary to explore these possibilities and to generate the data required for the development of detailed application notes and protocols. Researchers and scientists are encouraged to investigate the electrochemical properties of this compound to unlock its potential in various fields.
Method
Application Notes and Protocols: 2-(Cyclohexyloxy)ethanol in Cleaning Agent Formulations
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 2-(Cyclohexyloxy)ethanol as a key solvent and performance-enhancing additive in the f...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Cyclohexyloxy)ethanol as a key solvent and performance-enhancing additive in the formulation of cleaning agents. This document outlines the chemical's properties, its functional role in cleaning formulations, and detailed protocols for evaluating the performance, stability, and safety of cleaners containing this ingredient.
Introduction to 2-(Cyclohexyloxy)ethanol
2-(Cyclohexyloxy)ethanol, a member of the glycol ether family, is a versatile organic solvent with a unique combination of hydrophilic and hydrophobic properties. Its molecular structure, featuring a bulky cyclohexyl group and a hydroxyl-terminated ethoxy chain, allows it to effectively dissolve a wide range of soils, from greasy and oily residues to water-soluble grime. This makes it a valuable component in the formulation of high-performance cleaning agents for various applications, including household, industrial, and institutional settings.
Key Properties:
Excellent Solvency: Dissolves a broad spectrum of polar and non-polar soils.
Coupling Agent: Improves the stability of formulations by acting as a bridge between aqueous and organic phases.
Low Volatility: Its relatively high boiling point contributes to a longer contact time on surfaces, enhancing cleaning efficacy.
Mild Odor: Generally possesses a less pungent odor compared to other organic solvents.
Role in Cleaning Formulations
In cleaning agent formulations, 2-(Cyclohexyloxy)ethanol primarily functions as a powerful solvent and a coupling agent. Its amphiphilic nature allows it to interact with both oily soils and the aqueous base of the cleaner, facilitating the lifting and suspension of dirt particles. This property is particularly beneficial in hard surface cleaners, degreasers, and all-purpose cleaners.
Quantitative Data on Formulation Performance
The following tables present illustrative quantitative data to demonstrate the potential performance of cleaning formulations containing 2-(Cyclohexyloxy)ethanol. Note: This data is hypothetical and intended for illustrative purposes to guide experimental design.
Table 1: Cleaning Efficacy on Various Soils
Formulation ID
2-(Cyclohexyloxy)ethanol Conc. (% w/w)
Greasy Soil Removal (%) (ASTM D4488)
Particulate Soil Removal (%) (ASTM D4488)
Soap Scum Removal (%)
F-001
2.0
85.2 ± 2.1
78.5 ± 1.9
88.9 ± 2.5
F-002
5.0
92.7 ± 1.8
85.3 ± 2.0
95.1 ± 1.7
F-003
8.0
95.1 ± 1.5
89.6 ± 1.6
97.4 ± 1.3
Control (No Solvent)
0.0
65.4 ± 3.5
60.1 ± 3.8
70.3 ± 4.1
Table 2: Formulation Stability at Different Temperatures
Formulation ID
2-(Cyclohexyloxy)ethanol Conc. (% w/w)
Appearance after 4 weeks at 4°C
Appearance after 4 weeks at 25°C
Appearance after 4 weeks at 40°C
Phase Separation
F-001
2.0
Clear, Homogeneous
Clear, Homogeneous
Clear, Homogeneous
No
F-002
5.0
Clear, Homogeneous
Clear, Homogeneous
Clear, Homogeneous
No
F-003
8.0
Clear, Homogeneous
Clear, Homogeneous
Slight Haze
No
Experimental Protocols
The following are detailed protocols for evaluating the performance of cleaning agents formulated with 2-(Cyclohexyloxy)ethanol. These protocols are adapted from standardized test methods to ensure reproducibility and comparability of results.
Protocol for Evaluating Hard Surface Cleaning Efficacy (Adapted from ASTM D4488)
Objective: To quantitatively assess the ability of a cleaning formulation to remove standardized soils from a hard surface.
Materials:
Test cleaning formulations (with and without 2-(Cyclohexyloxy)ethanol)
Standard white vinyl tiles (substrate)
Standardized greasy and particulate soils
Gardner Straight Line Washability and Abrasion Machine
Sponge or other specified cleaning medium
Reflectometer or colorimeter
Pipettes and balances
Procedure:
Substrate Preparation:
Clean new vinyl tiles with a standard detergent solution, rinse thoroughly with deionized water, and allow to dry completely.
Measure the initial reflectance of the clean, dry tiles using a reflectometer.
Soiling:
Apply a standardized amount of greasy or particulate soil evenly onto a defined area of the tile surface.
Allow the soiled tiles to age under controlled conditions (e.g., 24 hours at room temperature).
Measure the reflectance of the soiled tiles.
Cleaning:
Mount a soiled tile onto the washability machine.
Saturate the cleaning medium (e.g., sponge) with a specified volume of the test cleaning formulation.
Place the cleaning medium in the holder of the washability machine.
Operate the machine for a predetermined number of cycles (e.g., 10 cycles).
Evaluation:
Rinse the cleaned tile with deionized water and allow it to air dry completely.
Measure the final reflectance of the cleaned tile.
Calculate the cleaning efficiency using the following formula:
Diagram of Experimental Workflow for Cleaning Efficacy Testing
Caption: Workflow for Hard Surface Cleaning Efficacy Evaluation.
Protocol for Assessing Formulation Stability
Objective: To evaluate the physical stability of the cleaning formulation under various temperature conditions.
Materials:
Test cleaning formulations
Clear glass vials with screw caps
Temperature-controlled chambers or incubators (4°C, 25°C, 40°C)
Procedure:
Sample Preparation:
Fill identical clear glass vials with each test formulation, leaving some headspace.
Tightly cap the vials.
Initial Observation:
Record the initial appearance of each sample, noting clarity, color, and homogeneity.
Storage:
Place replicate vials of each formulation in temperature-controlled chambers at 4°C, 25°C, and 40°C.
Periodic Observation:
At regular intervals (e.g., 1, 2, and 4 weeks), remove the vials from the chambers and allow them to equilibrate to room temperature.
Visually inspect each sample for any changes, such as phase separation, precipitation, color change, or development of haze.
Record all observations.
Diagram of Formulation Stability Testing Workflow
Caption: Workflow for Accelerated Stability Testing of Cleaning Formulations.
Safety and Handling
2-(Cyclohexyloxy)ethanol requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All work with the neat material or concentrated solutions should be conducted in a well-ventilated area or under a fume hood.
Conclusion
2-(Cyclohexyloxy)ethanol is a highly effective solvent and coupling agent for use in a wide range of cleaning formulations. Its unique properties contribute to enhanced cleaning performance, particularly on greasy and oily soils. The protocols outlined in these application notes provide a framework for the systematic evaluation of cleaning agents containing this versatile ingredient, enabling researchers and formulators to develop optimized and stable products.
Technical Notes & Optimization
Troubleshooting
Preventing side reactions when using 2-(Cyclohexyloxy)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Cyclohexyloxy)ethanol. Frequently Asked...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Cyclohexyloxy)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary routes for synthesizing 2-(Cyclohexyloxy)ethanol?
A1: The most common laboratory synthesis is a variation of the Williamson ether synthesis. One established method involves the reduction of 1,4-dioxaspiro[4.5]decane (the ketal of cyclohexanone and ethylene glycol) with lithium aluminum hydride in the presence of a Lewis acid like aluminum chloride.[1] An alternative route is the reduction of cyclohexyloxyacetic acid with lithium aluminum hydride.[1]
Q2: What are the main degradation pathways for 2-(Cyclohexyloxy)ethanol?
A2: Like other glycol ethers, 2-(Cyclohexyloxy)ethanol can undergo thermal and oxidative degradation.[2][3] Oxidative degradation, which can be catalyzed by heat and light, may lead to the formation of peroxides, which are potentially explosive. Thermal degradation can result in the cleavage of the ether linkage or the breakdown of the ethylene glycol chain, forming smaller glycols, aldehydes, and carboxylic acids such as formic and acetic acid.[2][4]
Q3: How can I detect and quantify the degradation products of 2-(Cyclohexyloxy)ethanol?
A3: Degradation products, particularly acidic impurities, can be identified and quantified using ion chromatography.[2][4] Gas chromatography coupled with mass spectrometry (GC-MS) is effective for separating and identifying a range of glycol ethers and their degradation byproducts.[5] The formation of acidic byproducts will also lead to a decrease in the pH of the solution.
Q4: What are the recommended storage and handling conditions for 2-(Cyclohexyloxy)ethanol?
A4: 2-(Cyclohexyloxy)ethanol should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[6] Due to the risk of peroxide formation, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) and in opaque containers to protect it from light. Regularly test for the presence of peroxides, especially for older containers or if the product has been exposed to air.
Troubleshooting Guides
Issue 1: Low Yield in Synthesis
Symptom
Possible Cause
Suggested Solution
Low yield of 2-(Cyclohexyloxy)ethanol in the reduction of 1,4-dioxaspiro[4.5]decane.
Incomplete reaction due to insufficient reducing agent.
Use a sufficient excess of lithium aluminum hydride. The literature suggests using twice the theoretical amount for optimal yields.[1]
Inactive reducing agent.
Ensure the lithium aluminum hydride is fresh and has been stored under anhydrous conditions.
Presence of water in the reaction.
Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
Low yield in a Williamson ether synthesis approach.
Competing elimination reaction.
Use a primary halide (e.g., 2-bromoethanol) and the cyclohexoxide. Avoid using cyclohexyl halide with ethylene glycolate, as the secondary halide is more prone to elimination.
Steric hindrance.
Ensure the reaction conditions (temperature, solvent) are optimized for an SN2 reaction.
Issue 2: Presence of Impurities in the Product
Symptom
Possible Cause
Suggested Solution
Presence of unreacted starting materials (e.g., 1,4-dioxaspiro[4.5]decane, cyclohexanone, or ethylene glycol).
Incomplete reaction or insufficient purification.
Ensure the reaction goes to completion by monitoring with TLC or GC. Purify the product by distillation. The boiling point of 2-(Cyclohexyloxy)ethanol is 112 °C at 20 mmHg.[6]
Presence of a sharp peak around 1700-1740 cm⁻¹ in the IR spectrum.
Oxidation of the alcohol to an aldehyde or carboxylic acid.
Avoid exposure to air and heat during the reaction and workup. Purify by distillation to remove less volatile acidic impurities.
Broad IR absorption around 3200-3500 cm⁻¹ and a peak corresponding to water in the NMR spectrum.
Presence of water.
Dry the product over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and re-distill if necessary.
Issue 3: Product Instability and Decomposition
Symptom
Possible Cause
Suggested Solution
The product turns yellow or brown over time.
Oxidative degradation.
Store the product under an inert atmosphere and in an amber bottle to protect it from light.
Formation of solids or crystals in the liquid.
Peroxide formation.
Caution: Peroxides can be explosive. Do not attempt to open the container if crystals are present around the cap. Contact your institution's environmental health and safety office for proper disposal.
The pH of the product or reaction mixture becomes acidic.
Formation of carboxylic acids due to oxidation.
If the product is to be used in a pH-sensitive reaction, consider passing it through a short column of basic alumina to remove acidic impurities.
Data Presentation
Physical and Chemical Properties of 2-(Cyclohexyloxy)ethanol
Technical Support Center: Purification of Reaction Mixtures in 2-(Cyclohexyloxy)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting chemical reactions in 2-(Cyclohexyloxy)ethanol. Fr...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting chemical reactions in 2-(Cyclohexyloxy)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 2-(Cyclohexyloxy)ethanol relevant to post-reaction purification?
A1: Understanding the physical properties of 2-(Cyclohexyloxy)ethanol is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.
The high boiling point at atmospheric pressure necessitates vacuum for distillative removal to prevent thermal decomposition of sensitive products.[3][4]
Close to water, which can affect phase separation during aqueous extractions.
Solubility
A related compound, 2-(hexyloxy)ethanol, is slightly soluble in water and very soluble in alcohol and ether.[5] 2-(2-ethylhexyloxy)ethanol is soluble in water and organic solvents like alcohols and hydrocarbons.[6]
This suggests that 2-(Cyclohexyloxy)ethanol may have some water solubility, which should be considered during aqueous workups. Its solubility in common organic solvents is advantageous for chromatography.
This is a combustible liquid, and appropriate safety measures should be taken when heating.[2]
Q2: How can I remove the 2-(Cyclohexyloxy)ethanol solvent from my reaction mixture?
A2: The most common methods are vacuum distillation (rotary evaporation) and liquid-liquid extraction. The choice depends on the properties of your desired compound.
For thermally stable, non-volatile products: Direct removal of the solvent under high vacuum is effective.
For thermally sensitive products or to avoid high temperatures: A liquid-liquid extraction is preferable. This involves dissolving the reaction mixture in a suitable organic solvent that is immiscible with an aqueous phase, and washing away the 2-(Cyclohexyloxy)ethanol.
Q3: My desired product is a solid. How can I best purify it from 2-(Cyclohexyloxy)ethanol?
A3: For solid products, two main strategies are effective:
Recrystallization: If your product has low solubility in 2-(Cyclohexyloxy)ethanol at room temperature but is soluble at elevated temperatures, you may be able to crystallize it directly from the reaction mixture upon cooling.[7]
Solvent Removal followed by Recrystallization: First, remove the 2-(Cyclohexyloxy)ethanol using vacuum distillation or extraction. Then, dissolve the crude solid product in a different, more suitable solvent for recrystallization.
Q4: My product is a liquid. What is the recommended purification method?
A4: For liquid products, the choice depends on the boiling point and stability of your product.
If your product has a significantly lower boiling point than 2-(Cyclohexyloxy)ethanol: Simple or fractional distillation may be possible.
If your product has a high boiling point or is thermally sensitive: Use liquid-liquid extraction to remove the 2-(Cyclohexyloxy)ethanol solvent. Further purification of your liquid product can then be achieved by vacuum distillation.[4][8]
Q5: What safety precautions are necessary when working with 2-(Cyclohexyloxy)ethanol?
A5: 2-(Cyclohexyloxy)ethanol is known to cause skin and eye irritation.[1] It is also a combustible liquid.[2] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid strong heating, as it can form explosive mixtures with air.[9]
Troubleshooting Guides
Problem 1: Removal of 2-(Cyclohexyloxy)ethanol by rotary evaporation is extremely slow.
Cause: The boiling point of 2-(Cyclohexyloxy)ethanol is high, even under vacuum. Your vacuum may not be strong enough, or the bath temperature may be too low.
Solution:
Increase Bath Temperature: Safely increase the temperature of the water or oil bath. A general rule is to set the bath temperature 20-30 °C higher than the boiling point of the liquid at your system's pressure.[4]
Improve Vacuum: Ensure your vacuum pump is pulling a sufficiently low pressure. Solvents with high boiling points like DMF and DMSO can be removed below 50 °C with a vacuum of 5 torr or less.[3] Check for leaks in your rotary evaporator setup.
Consider an Alternative: If your product is stable, switch to a liquid-liquid extraction to remove the bulk of the solvent before attempting to remove residual amounts by rotary evaporation.
Problem 2: An emulsion has formed during aqueous extraction, and the layers will not separate.
Cause: The density of 2-(Cyclohexyloxy)ethanol (0.990 g/mL) is very close to that of water (1.0 g/mL), and it may have some amphiphilic character, promoting emulsion formation.
Solution:
Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which can help to break the emulsion and improve phase separation.
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.
Filtration: Passing the emulsified mixture through a pad of celite or glass wool can sometimes break the emulsion.
Problem 3: My solid product will not crystallize from the 2-(Cyclohexyloxy)ethanol reaction mixture upon cooling.
Cause: Your product may be too soluble in 2-(Cyclohexyloxy)ethanol even at lower temperatures, or the solution may be supersaturated without nucleation.
Solution:
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus of the solution to create nucleation sites. Adding a seed crystal of your pure product can also initiate crystallization.
Add an Anti-Solvent: If your product is insoluble in a solvent that is miscible with 2-(Cyclohexyloxy)ethanol (e.g., water or a hydrocarbon like hexane), slowly add the anti-solvent to your solution until it becomes turbid, then allow it to stand.
Change Solvents: Remove the 2-(Cyclohexyloxy)ethanol under vacuum and perform the recrystallization from a more suitable solvent system.
Experimental Protocols
Protocol 1: Removal of 2-(Cyclohexyloxy)ethanol via Liquid-Liquid Extraction
Dilution: Allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent in which your product is highly soluble and that is immiscible with water (e.g., ethyl acetate, dichloromethane). A volume 5-10 times that of the reaction mixture is a good starting point.
Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.
Washing: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and invert it several times, making sure to vent frequently to release any pressure buildup.
Separation: Allow the layers to separate. The organic layer will contain your product, while the 2-(Cyclohexyloxy)ethanol will partition between the organic and aqueous layers. Drain the lower (aqueous) layer.
Repeat Washing: Repeat the washing step with fresh deionized water (2-3 times) to remove the majority of the 2-(Cyclohexyloxy)ethanol. Washing with brine in the final step can help to remove residual water from the organic layer.
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to isolate your crude product.
Protocol 2: Purification of a Solid Product by Recrystallization
This protocol assumes the 2-(Cyclohexyloxy)ethanol has already been removed.
Solvent Selection: Choose a solvent in which your solid product has high solubility at an elevated temperature and low solubility at room temperature or below.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for emulsion formation during extraction.
Technical Support Center: Managing Viscosity of 2-(Cyclohexyloxy)ethanol in Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Cyclohexyloxy)ethanol. The information...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Cyclohexyloxy)ethanol. The information is designed to address common challenges related to viscosity management in experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical and chemical properties of 2-(Cyclohexyloxy)ethanol?
A1: 2-(Cyclohexyloxy)ethanol is a colorless liquid with a mild ether-like odor. Its key properties are summarized in the table below.
Q2: How does temperature affect the viscosity of formulations containing 2-(Cyclohexyloxy)ethanol?
A2: The viscosity of 2-(Cyclohexyloxy)ethanol, like other glycol ethers, is inversely proportional to temperature.[5] An increase in temperature will lead to a decrease in viscosity, making the formulation more fluid.[5][6] Conversely, a decrease in temperature will result in higher viscosity.[5][6] Therefore, precise temperature control is crucial for achieving consistent and reproducible viscosity measurements and formulation performance.[5]
Q3: What are common solvents compatible with 2-(Cyclohexyloxy)ethanol for viscosity reduction?
A3: Glycol ethers are known for their excellent solvency and compatibility with a wide range of organic solvents.[7][8] To reduce the viscosity of a formulation containing 2-(Cyclohexyloxy)ethanol, you can consider adding a lower-viscosity, miscible co-solvent. Common compatible solvents include:
Alcohols (e.g., ethanol, isopropanol)
Ketones (e.g., acetone, methyl ethyl ketone)
Ethers (e.g., tetrahydrofuran, diethyl ether)
Hydrocarbons (e.g., toluene, hexane)
It is essential to ensure that the chosen co-solvent is compatible with all components in your formulation and does not negatively impact the final product's performance or stability.
Q4: How can I ensure my viscosity measurements are accurate and reproducible?
A4: To ensure the accuracy and reproducibility of your viscosity measurements, consider the following best practices:
Instrument Calibration: Regularly calibrate your viscometer using certified viscosity standards.[5]
Temperature Control: Use a viscometer with precise temperature control, such as a temperature-controlled bath or jacket, as minor temperature fluctuations can significantly affect viscosity.[5][6]
Standardized Protocol: Adhere to a consistent protocol for sample preparation, loading, and measurement, including equilibration time.[5]
Avoid Air Bubbles: Ensure that no air bubbles are introduced into the sample during preparation and loading, as they can interfere with the measurement.[5]
Proper Instrument Settings: When using a rotational viscometer, select the appropriate spindle and rotational speed to ensure the torque reading is within the manufacturer's recommended range.[5]
Troubleshooting Guide
Issue 1: The viscosity of my 2-(Cyclohexyloxy)ethanol formulation is higher than expected.
This is a common issue that can often be resolved by systematically evaluating several potential causes.
Caption: Troubleshooting workflow for high formulation viscosity.
Issue 2: My viscosity readings are inconsistent and not reproducible.
Inconsistent viscosity measurements can compromise the reliability of your experimental results. The following steps can help you identify and resolve the source of the variability.
Potential Cause
Troubleshooting Step
Temperature Fluctuations
Ensure that the sample, viscometer, and any accessories are fully equilibrated at the target temperature before taking a measurement. Use a temperature-controlled bath for best results.[5]
Improper Mixing
Make sure your formulation is homogeneous. For solutions with components that have limited solubility, ensure everything is fully dissolved before measuring.
Air Bubbles in the Sample
Degas the sample before measurement or allow it to sit undisturbed to let any bubbles dissipate. Air bubbles can lead to erroneous readings.[5]
Incorrect Instrument Settings
For rotational viscometers, verify that the spindle and speed selection are appropriate for the expected viscosity range. The torque reading should ideally be within the instrument's optimal range (typically 10-90%).[5]
Instrument Not Calibrated
If you continue to experience issues, verify the calibration of your viscometer with a certified viscosity standard.[5]
Experimental Protocols
Protocol 1: Viscosity Measurement using a Rotational Viscometer
This protocol outlines the general steps for measuring the dynamic viscosity of a 2-(Cyclohexyloxy)ethanol formulation.
Caption: Experimental workflow for viscosity measurement.
Methodology:
Instrument Setup:
Turn on the rotational viscometer and the associated temperature control unit (e.g., water bath).
Allow the instrument to warm up and stabilize according to the manufacturer's instructions.
Sample Preparation:
Prepare your 2-(Cyclohexyloxy)ethanol formulation, ensuring all components are fully dissolved and the solution is homogeneous.
Carefully transfer the required volume of the sample into the viscometer's sample cup, avoiding the introduction of air bubbles.
Temperature Equilibration:
Place the sample cup into the temperature-controlled holder of the viscometer.
Select the appropriate spindle for your expected viscosity range and attach it to the viscometer.
Lower the spindle into the sample until it is immersed to the marked depth.
Allow the sample to thermally equilibrate at the target temperature for a minimum of 15-20 minutes.
Measurement:
Set the desired rotational speed on the viscometer.
Start the spindle rotation.
Monitor the viscosity reading and wait for it to stabilize.
Record the viscosity value (typically in centipoise (cP) or milliPascal-seconds (mPa·s)) and the percentage of torque. The torque reading should be within the optimal range for your instrument to ensure accuracy.
Cleaning:
After the measurement is complete, raise the spindle from the sample.
Remove the sample cup.
Thoroughly clean the spindle and sample cup with a suitable solvent, followed by a final rinse with a volatile solvent like acetone or isopropanol to ensure they are completely dry for the next use.
Thermal decomposition issues with 2-(Cyclohexyloxy)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions regarding the thermal decomposition of 2-(Cyclohexyloxy)ethanol. The information is intended for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions regarding the thermal decomposition of 2-(Cyclohexyloxy)ethanol. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective experimentation.
Unexpected experimental outcomes during the thermal processing of 2-(Cyclohexyloxy)ethanol can often be attributed to its decomposition. The following table outlines common issues, their probable causes, and recommended analytical approaches and solutions.
Issue Observed
Potential Cause
Recommended Analytical Investigation
Proposed Solution
Pressure buildup in a closed system
Formation of volatile decomposition products (e.g., cyclohexene, water vapor).
- Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition.- Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to identify volatile products.
- Ensure adequate pressure relief/venting for reactions at elevated temperatures.- Operate below the determined decomposition temperature.
Discoloration of the sample (yellowing/browning)
Formation of polymeric or conjugated byproducts at high temperatures.
- UV-Vis Spectroscopy to check for the emergence of chromophores.- Size Exclusion Chromatography (SEC) to detect polymer formation.
- Lower the reaction temperature.- Use an inert atmosphere (e.g., nitrogen, argon) to prevent oxidative processes.
Inconsistent reaction yields or kinetics
Decomposition of the starting material or product, or catalytic activity of decomposition byproducts.
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the purity of the starting material and the concentration of products and byproducts over time.
- Confirm the thermal stability of all reactants and products under the experimental conditions.- Purify the 2-(Cyclohexyloxy)ethanol before use if impurities are detected.
Unexpected peaks in analytical chromatograms (GC, HPLC)
Presence of thermal decomposition products.
- GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the chemical structure of the unknown peaks by comparing their mass spectra with libraries.
- Refer to the expected decomposition products in the FAQ section to aid in peak identification.- Adjust experimental conditions to minimize decomposition.
Violent or uncontrolled reaction (potential for explosion)
Presence of peroxides, which can form upon exposure to air and are thermally unstable.[1][2]
- DO NOT ATTEMPT TO OPEN OR DISTURB THE CONTAINER IF CRYSTALS ARE VISIBLE. - Use peroxide test strips for a qualitative assessment on a small, fresh sample.[3]
- If peroxides are suspected, especially if crystalline solids are observed, contact your institution's Environmental Health & Safety (EHS) office immediately for safe disposal.[1]- Store 2-(Cyclohexyloxy)ethanol in a cool, dark place, under an inert atmosphere, and away from light.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal decomposition pathways for 2-(Cyclohexyloxy)ethanol?
Based on the chemistry of analogous compounds such as cyclohexanol and other glycol ethers, the primary thermal decomposition pathways are expected to be:
Dehydration of the Cyclohexanol Moiety: This is an elimination reaction where a molecule of water is lost to form cyclohexene. This reaction is often catalyzed by acidic conditions and elevated temperatures.[4][5]
Ether Bond Cleavage (C-O Scission): The ether linkage can cleave via homolytic or heterolytic pathways, leading to the formation of radical or ionic intermediates. This can result in a variety of smaller molecules.
Ring Opening and Fragmentation: At higher temperatures, the cyclohexane ring can undergo cleavage, leading to the formation of smaller unsaturated hydrocarbons like ethene, propene, and butadiene.
Q2: What are the likely products of thermal decomposition?
The primary and secondary decomposition products you may encounter are:
Primary Products:
Cyclohexene
Water
Cyclohexanol
Dicyclohexyl ether (a potential side-product from the reaction of two cyclohexanol molecules or their intermediates)[5]
Q3: At what temperature does 2-(Cyclohexyloxy)ethanol start to decompose?
Q4: How can I detect and quantify the products of thermal decomposition?
A combination of analytical techniques is recommended for a comprehensive analysis of decomposition products:
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique for identifying volatile decomposition products. The sample is heated rapidly in an inert atmosphere, and the resulting fragments are separated by GC and identified by MS.[7][8]
Thermogravimetric Analysis (TGA): TGA can be used to determine the temperature range over which decomposition occurs by measuring the mass loss of a sample as a function of temperature.[9]
Infrared Spectroscopy (IR): IR spectroscopy can be used to monitor the reaction by observing the disappearance of the O-H and C-O stretches of the starting material and the appearance of new peaks, such as the C=C stretch of cyclohexene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify and quantify the final products in the reaction mixture after the experiment.
Q5: What are the safety concerns associated with the thermal decomposition of 2-(Cyclohexyloxy)ethanol?
The primary safety concerns are:
Formation of Flammable Products: The decomposition can produce flammable compounds like cyclohexene.
Pressure Buildup: The generation of gaseous products in a closed system can lead to a dangerous increase in pressure.
Peroxide Formation: Like other ethers, 2-(Cyclohexyloxy)ethanol can form explosive peroxides upon exposure to air. These peroxides are sensitive to heat, shock, and friction.[1][2] It is crucial to test for peroxides before heating, especially if the container has been opened previously.[3]
Experimental Protocols
Protocol 1: Determination of Decomposition Temperature using TGA
Instrument: Thermogravimetric Analyzer.
Sample Preparation: Place 3-5 mg of 2-(Cyclohexyloxy)ethanol into an appropriate TGA pan (e.g., aluminum or platinum).
Experimental Conditions:
Atmosphere: High-purity nitrogen (or air, if studying oxidative decomposition) with a flow rate of 20 mL/min.
Temperature Program: Heat the sample from 30°C to 500°C at a constant heating rate of 10°C/min.
Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of the major weight loss event is considered the decomposition temperature.
Protocol 2: Identification of Volatile Decomposition Products by Py-GC-MS
Instrument: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer.
Sample Preparation: Load approximately 0.5-2 mg of 2-(Cyclohexyloxy)ethanol into a quartz pyrolysis tube.
Pyrolysis Conditions:
Temperature: Heat the sample from 100°C to 900°C at a rate of 20°C/ms and hold at the final temperature for 100 seconds.
GC-MS Conditions:
Injection Mode: Splitless.
GC Oven Program: Start at 40°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 7 minutes.
Mass Spectrometer: Scan in the range of m/z 30-500.
Data Analysis: Identify the eluting compounds by comparing their mass spectra with a reference library (e.g., NIST).
Visualizations
Caption: Troubleshooting workflow for thermal decomposition issues.
Compatibility of 2-(Cyclohexyloxy)ethanol with common reagents
This technical support center provides guidance on the compatibility of 2-(Cyclohexyloxy)ethanol with common laboratory reagents for researchers, scientists, and drug development professionals. Frequently Asked Questions...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance on the compatibility of 2-(Cyclohexyloxy)ethanol with common laboratory reagents for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical stability of 2-(Cyclohexyloxy)ethanol?
2-(Cyclohexyloxy)ethanol is a relatively stable organic compound under standard laboratory conditions. It possesses both an ether and a primary alcohol functional group, which dictates its chemical reactivity. It is generally stable in the absence of strong acids, strong bases, and powerful oxidizing or reducing agents.
Q2: Is 2-(Cyclohexyloxy)ethanol compatible with aqueous solutions?
Yes, 2-(Cyclohexyloxy)ethanol is expected to be stable in neutral aqueous solutions. However, its solubility in water is limited.
Q3: Can I use 2-(Cyclohexyloxy)ethanol with common organic solvents?
2-(Cyclohexyloxy)ethanol is miscible with a wide range of common organic solvents, including but not limited to:
Q4: What are the potential hazards I should be aware of when working with 2-(Cyclohexyloxy)ethanol?
According to its Safety Data Sheet (SDS), 2-(Cyclohexyloxy)ethanol can cause skin and serious eye irritation.[1] It is advisable to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.
Troubleshooting Guide
Issue: I observed a change in the color or consistency of my reaction mixture containing 2-(Cyclohexyloxy)ethanol.
Possible Cause: This could indicate a chemical reaction or degradation. The ether linkage in 2-(Cyclohexyloxy)ethanol is susceptible to cleavage under strongly acidic conditions, and the alcohol group can be oxidized or can react with strong bases.
Solution: Review the reagents in your mixture. If strong acids (e.g., HBr, HI), strong bases (e.g., sodium hydride), or strong oxidizing agents (e.g., permanganates, dichromates) are present, an incompatibility is likely. It is recommended to perform a small-scale compatibility test before proceeding with your experiment.
Issue: My experiment involving 2-(Cyclohexyloxy)ethanol is not proceeding as expected, and I suspect the compound has degraded.
Possible Cause: Improper storage or handling could lead to degradation. Ethers can form explosive peroxides upon prolonged exposure to air and light.
Solution: Ensure that 2-(Cyclohexyloxy)ethanol is stored in a tightly sealed, opaque container, away from heat and light sources. If peroxide formation is suspected, test for peroxides before use.
Chemical Compatibility Summary
The following table summarizes the expected compatibility of 2-(Cyclohexyloxy)ethanol with common classes of reagents based on the reactivity of its ether and alcohol functional groups.
Reagent Class
Compatibility
Potential Reaction/Hazard
Acids (Strong)
Not Recommended
Ether linkage is susceptible to cleavage by strong acids like HBr and HI.[2][3][4][5][6] The alcohol group can undergo dehydration.[7][8][9]
Acids (Weak/Organic)
Generally Compatible
Generally stable, but compatibility should be verified for specific applications.
Bases (Strong)
Use with Caution
While ethers are generally unreactive with bases, the primary alcohol can be deprotonated by strong bases to form an alkoxide.[10][11][12][13]
Bases (Weak)
Compatible
No significant reaction is expected.
Oxidizing Agents (Strong)
Not Recommended
The primary alcohol can be oxidized to an aldehyde or a carboxylic acid.[10][14] Ethers can form explosive peroxides upon exposure to oxygen.[6][15]
Oxidizing Agents (Weak)
Use with Caution
Compatibility depends on the specific reagent and reaction conditions.
Reducing Agents
Generally Compatible
The ether and alcohol functional groups are generally stable in the presence of common reducing agents.
Common Organic Solvents
Compatible
Miscible with a wide range of common organic solvents.
Experimental Protocols
Protocol for Assessing Chemical Compatibility of 2-(Cyclohexyloxy)ethanol
This protocol provides a general method for evaluating the compatibility of 2-(Cyclohexyloxy)ethanol with a specific reagent.
1. Objective: To determine the short-term stability of 2-(Cyclohexyloxy)ethanol in the presence of a selected laboratory reagent.
2. Materials:
2-(Cyclohexyloxy)ethanol
Reagent to be tested
Appropriate solvent (if necessary)
Small glass vials with screw caps
Pipettes
Analytical balance
Gas chromatograph-mass spectrometer (GC-MS) or other suitable analytical instrument
3. Procedure:
In a well-ventilated fume hood, prepare a solution of 2-(Cyclohexyloxy)ethanol in a suitable inert solvent (e.g., a non-reactive hydrocarbon or chlorinated solvent) at a known concentration (e.g., 1% w/v).
In a separate vial, prepare a solution of the test reagent at the desired concentration.
In a clean vial, mix a known volume of the 2-(Cyclohexyloxy)ethanol solution with a known volume of the test reagent solution.
Prepare a control sample containing only the 2-(Cyclohexyloxy)ethanol solution and solvent.
Seal the vials and allow them to stand at ambient temperature for a predetermined period (e.g., 1, 4, and 24 hours).
Visually inspect the vials at each time point for any changes, such as color change, precipitation, or gas evolution.
After each time point, take an aliquot from each vial and analyze it by GC-MS to determine the concentration of 2-(Cyclohexyloxy)ethanol and to identify any potential degradation products.
4. Data Analysis:
Compare the chromatograms of the test sample and the control sample.
Quantify the percentage of 2-(Cyclohexyloxy)ethanol remaining in the test sample at each time point.
Identify any new peaks in the chromatogram of the test sample, which may indicate degradation products.
5. Interpretation:
A minimal decrease in the concentration of 2-(Cyclohexyloxy)ethanol and the absence of significant degradation products indicate good compatibility.
A significant decrease in concentration or the appearance of new peaks suggests incompatibility.
Visualizations
Caption: Potential reaction pathways of 2-(Cyclohexyloxy)ethanol with strong reagents.
Caption: Logical workflow for assessing the chemical compatibility of 2-(Cyclohexyloxy)ethanol.
Strategies for recycling 2-(Cyclohexyloxy)ethanol as a solvent
Welcome to the technical support center for the recycling and recovery of 2-(Cyclohexyloxy)ethanol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting gu...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the recycling and recovery of 2-(Cyclohexyloxy)ethanol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the solvent recovery process.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for recycling 2-(Cyclohexyloxy)ethanol?
A1: Due to its high boiling point (approximately 235-240 °C at atmospheric pressure, 112 °C at 20 mmHg), vacuum distillation is the most effective and recommended method for recycling 2-(Cyclohexyloxy)ethanol.[1] This technique allows for distillation at significantly lower temperatures, which prevents thermal decomposition of the solvent and any temperature-sensitive solutes.[2][3][4] For mixtures with components having close boiling points, fractional vacuum distillation is advised for better separation efficiency.[5][6]
Q2: What level of purity can I expect from recycled 2-(Cyclohexyloxy)ethanol?
A2: With properly optimized recycling protocols, it is possible to achieve a purity of over 98%, which is often comparable to virgin solvent quality.[7] The final purity depends on the nature of the contaminants and the specific recycling method used. A multi-step process, such as a preliminary purification step followed by fractional vacuum distillation, can yield very high purity levels.[7]
Q3: How can I remove water from my used 2-(Cyclohexyloxy)ethanol?
A3: Water can be removed through several methods. If the water content is significant, a preliminary separation can be achieved using a separatory funnel if the solvent is immiscible with the aqueous phase. For dissolved water, azeotropic distillation or using a drying agent prior to distillation can be effective. Alternatively, advanced membrane technologies like pervaporation are highly efficient for dehydrating organic solvents.[8][9][10]
Q4: Are there any safety concerns I should be aware of when distilling ethers like 2-(Cyclohexyloxy)ethanol?
A4: Yes. Ethers are known to form explosive peroxides upon exposure to air and light, especially when concentrated during distillation.[11] It is crucial to test for the presence of peroxides before starting distillation and to never distill the solvent to dryness.[11] Always perform distillations under an inert atmosphere (e.g., nitrogen or argon) to minimize this risk.
Q5: Can I use other methods besides distillation for purification?
A5: Yes, other methods can be used, often as complementary steps to distillation. Adsorption using activated carbon is effective for removing color, odor, and certain organic impurities.[12][13] Liquid-liquid extraction can be used to remove specific types of contaminants before the final distillation step.[14][15]
Troubleshooting Guide
Q: My recovered solvent is discolored (e.g., yellow or brown). What is the cause and how can I fix it?
A: Possible Causes:
Thermal Decomposition: The distillation temperature may be too high, causing the solvent or impurities to degrade.[2][16]
Contaminant Carryover: Non-volatile colored impurities may have been carried over into the distillate as an aerosol.
Reaction Byproducts: The discoloration could be from byproducts of a chemical reaction that occurred during the solvent's use.
Solutions:
Activated Carbon Treatment: Pass the discolored solvent through a bed of activated carbon before the final distillation. Activated carbon is highly effective at adsorbing colored impurities.[13]
Optimize Distillation: Ensure a slow and steady distillation rate. Using a packed column (fractional distillation) can improve separation from colored, higher-boiling impurities.[5]
Q: The recovery rate of my solvent is lower than expected. What are the common reasons?
A: Possible Causes:
System Leaks: Leaks in your distillation setup, especially under vacuum, can lead to loss of solvent vapor.
Inefficient Condensation: The condenser may not be cold enough or have sufficient surface area to condense all the solvent vapor, allowing it to be pulled into the vacuum system.
Incorrect Temperature/Pressure: The combination of heating temperature and vacuum pressure may not be optimal for efficient vaporization.[19]
Solutions:
Check for Leaks: Thoroughly inspect all joints and connections for leaks. Ensure all glassware is properly sealed.
Improve Condensation: Use a more efficient condenser or lower the temperature of the cooling fluid. Consider using a cold trap between the receiving flask and the vacuum pump.
Optimize Parameters: Adjust the heating mantle temperature and vacuum level. The ideal temperature should be about 20-30 °C above the solvent's boiling point at the operating pressure.[16]
Q: I'm observing unstable vacuum pressure during distillation. What should I do?
A: Possible Causes:
Bumping/Uneven Boiling: The liquid may be boiling unevenly, causing sudden surges of vapor that overwhelm the vacuum pump's capacity.
Outgassing of Contaminants: Low-boiling point contaminants are vaporizing, causing fluctuations in pressure.
Vacuum Pump Issues: The vacuum pump itself may be malfunctioning or the pump oil may be contaminated.
Solutions:
Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips in the distillation flask to promote smooth, even boiling.
Initial Low-Vacuum Step: Hold the system at a moderate vacuum initially to gently remove any volatile impurities before proceeding to a deeper vacuum for distilling the main solvent.
Maintain Vacuum Pump: Check the vacuum pump's performance and change the oil if necessary. Ensure the pump is adequately sized for your system.
Q: The purity of my recovered solvent is insufficient for my application. How can I improve it?
A: Possible Causes:
Azeotrope Formation: The solvent may be forming an azeotrope with a contaminant, making separation by simple distillation difficult.[20]
Close Boiling Points: Impurities may have boiling points very close to that of 2-(Cyclohexyloxy)ethanol.[6]
Flooding or Weeping: In a fractional distillation column, improper operation can lead to poor separation efficiency.[19]
Solutions:
Use Fractional Distillation: A packed fractionating column provides a much higher separation efficiency for liquids with close boiling points compared to simple distillation.[5][21]
Pre-Treatment Step: Use a pre-treatment method like activated carbon adsorption or a chemical wash to remove specific impurities before distillation.[22]
Adjust Reflux Ratio: In fractional distillation, increasing the reflux ratio can improve separation, although it will increase the distillation time.
Data Presentation: Solvent Recovery Strategies
The following table summarizes the expected outcomes for different recycling strategies for 2-(Cyclohexyloxy)ethanol, based on typical performance for high-boiling point solvents.
This protocol describes the purification of approximately 500 mL of used 2-(Cyclohexyloxy)ethanol contaminated with both lower and higher boiling point impurities.
Materials:
1000 mL round-bottom flask (distillation pot)
500 mL round-bottom flask (receiving flask)
Heating mantle with stirrer
Magnetic stir bar
Vigreux or packed fractionating column (e.g., with Raschig rings)
Distillation head with thermometer/temperature probe
Condenser
Vacuum adapter
Cold trap (recommended)
Two-stage rotary vane vacuum pump
Tubing for vacuum and cooling water
Glass wool for insulating the column
Keck clips or joint clamps
Procedure:
Safety Check: Test a small aliquot of the used solvent for peroxides using peroxide test strips. If peroxides are present, they must be quenched (e.g., with sodium sulfite solution) before proceeding.
Apparatus Setup:
Place 500 mL of the used 2-(Cyclohexyloxy)ethanol and a magnetic stir bar into the 1000 mL round-bottom flask.
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are lightly greased with vacuum grease and secured with clamps.
Insulate the fractionating column with glass wool to ensure an adiabatic process.
Connect the condenser to a circulating chiller or cold water tap.
Place the cold trap in a Dewar flask filled with dry ice and acetone or liquid nitrogen. Connect it between the receiving flask and the vacuum pump.
Distillation Process:
Turn on the stirrer and the cooling water for the condenser.
Slowly and carefully apply vacuum to the system. The pressure should drop to below 20 mmHg.[1]
Once the desired vacuum is stable, begin heating the distillation pot.
Fraction 1 (Foreshot): Collect the first few milliliters of distillate separately. This fraction will contain any low-boiling impurities. The head temperature will be low and may fluctuate.
Fraction 2 (Main Fraction): As the temperature at the distillation head stabilizes at the boiling point of 2-(Cyclohexyloxy)ethanol at the operating pressure (e.g., ~112 °C at 20 mmHg), switch to a clean receiving flask.[1] Collect this main fraction.
Fraction 3 (Tails): When the temperature begins to rise again or the distillation rate slows significantly, stop collecting the main fraction. The remaining liquid in the distillation pot contains high-boiling impurities.
Shutdown:
Turn off the heating mantle and allow the system to cool under vacuum.
Once cool, slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas like nitrogen.
Disassemble the apparatus and properly dispose of the residue in the distillation pot.
Protocol 2: Polishing with Activated Carbon
This protocol is for removing color and trace organic impurities from recovered 2-(Cyclohexyloxy)ethanol.
Materials:
Recovered 2-(Cyclohexyloxy)ethanol
Powdered or granular activated carbon (2-5% by weight)
Erlenmeyer flask with a stopper
Magnetic stirrer and stir bar
Buchner funnel and filter flask
Filter paper (e.g., Whatman No. 1)
Procedure:
Adsorption:
Place the recovered solvent into an Erlenmeyer flask.
Add 2-5% (w/w) of activated carbon to the solvent. For 500 mL (approx. 495 g) of solvent, this would be 10-25 g of carbon.
Add a magnetic stir bar, stopper the flask, and stir the mixture at room temperature for 1-2 hours.
Filtration:
Set up a vacuum filtration apparatus with a Buchner funnel and filter flask.
Wet the filter paper with a small amount of clean solvent to ensure a good seal.
Filter the carbon-solvent slurry under vacuum to remove the activated carbon.
Wash the carbon cake on the filter paper with a small amount of clean solvent to recover any residual product.
Final Step:
The resulting filtrate should be clear and colorless. For maximum purity, this solvent can then be redistilled using the vacuum distillation protocol described above.
Visualizations
Experimental Workflow for Solvent Recycling
Caption: Workflow for recycling 2-(Cyclohexyloxy)ethanol.
Troubleshooting Logic for Vacuum Distillation
Caption: Decision tree for troubleshooting vacuum distillation.
Addressing moisture sensitivity in reactions with 2-(Cyclohexyloxy)ethanol
Welcome to the Technical Support Center for 2-(Cyclohexyloxy)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to moisture sensitivity in rea...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for 2-(Cyclohexyloxy)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to moisture sensitivity in reactions involving this versatile solvent and reagent.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is 2-(Cyclohexyloxy)ethanol?
A1: 2-(Cyclohexyloxy)ethanol contains a hydroxyl (-OH) group, which makes it susceptible to reacting with moisture in certain chemical transformations. While not as acutely sensitive as organometallic reagents, the presence of water can interfere with reactions where the hydroxyl group is intended to participate as a nucleophile, such as in esterification or etherification reactions. Water can compete with the alcohol, leading to reduced yields and the formation of byproducts.
Q2: What are the common signs of moisture contamination in my reaction with 2-(Cyclohexyloxy)ethanol?
A2: Signs of moisture contamination can include:
Lower than expected yield: Water can consume starting materials or intermediates, leading to a reduction in the desired product.
Formation of unexpected byproducts: Hydrolysis of reagents or products can lead to impurities.
Inconsistent reaction rates: The presence of water can sometimes affect catalyst activity, leading to variable reaction times.
Poor reproducibility of results: Uncontrolled amounts of moisture can lead to significant variations between experimental runs.
Q3: How can I dry 2-(Cyclohexyloxy)ethanol before use?
A3: For applications requiring anhydrous conditions, 2-(Cyclohexyloxy)ethanol can be dried using standard laboratory techniques. A common method is to use molecular sieves.
Procedure: Add activated 3Å or 4Å molecular sieves (approximately 10-20% by weight) to the 2-(Cyclohexyloxy)ethanol and allow it to stand for at least 24 hours.[1][2] The molecular sieves will absorb residual water. The dried solvent can then be carefully decanted or cannulated for use. For extremely sensitive reactions, distillation from a suitable drying agent may be necessary, though care must be taken to avoid thermal decomposition.
Q4: What are the best practices for setting up a moisture-sensitive reaction with 2-(Cyclohexyloxy)ethanol?
A4: To ensure the success of your moisture-sensitive reaction, follow these best practices:
Dry Glassware: Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and allow it to cool in a desiccator or under a stream of inert gas (e.g., nitrogen or argon).[3]
Inert Atmosphere: Assemble the reaction apparatus while it is still warm and immediately place it under an inert atmosphere. This can be achieved using a Schlenk line or a glovebox.[4]
Use Dry Reagents and Solvents: Ensure all other reagents and solvents used in the reaction are also sufficiently dry.
Proper Sealing: Use well-fitting septa and seal all joints with grease or Teflon tape to prevent the ingress of atmospheric moisture.[4]
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low Reaction Yield
Moisture contamination from reagents, solvents, or glassware.
Dry 2-(Cyclohexyloxy)ethanol and all other reagents and solvents prior to use. Ensure glassware is properly dried.
Incomplete reaction.
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). Consider extending the reaction time or increasing the temperature if necessary.
Formation of Byproducts
Hydrolysis of starting materials or products due to water.
Implement rigorous anhydrous techniques as described in the best practices section.
Side reactions unrelated to moisture.
Re-evaluate the reaction conditions (e.g., temperature, catalyst, stoichiometry) to minimize side reactions.
Inconsistent Results
Variable amounts of moisture in different experimental runs.
Standardize the drying and handling procedures for all reagents and equipment.
Degradation of reagents over time.
Use freshly opened or properly stored reagents. Check the purity of starting materials.
Quantitative Data: Effect of Water on Esterification Yield
The following table summarizes the representative effect of water content on the yield of an esterification reaction. While this data is not specific to 2-(Cyclohexyloxy)ethanol, it illustrates the general trend observed in such reactions where an alcohol is a key reactant. The presence of water generally inhibits the reaction and reduces the final product yield.[5]
Water Content (% v/v)
Esterification Degree (%)
< 0.5
~85
1
~80
3
~75
5
~65
10
~50
Experimental Protocols
Protocol 1: Drying of 2-(Cyclohexyloxy)ethanol with Molecular Sieves
Objective: To reduce the water content of 2-(Cyclohexyloxy)ethanol for use in moisture-sensitive reactions.
Materials:
2-(Cyclohexyloxy)ethanol
Activated 3Å or 4Å molecular sieves
Oven-dried round-bottom flask with a stopper or septum
Inert gas source (Nitrogen or Argon)
Procedure:
Activate the molecular sieves by heating them in a muffle furnace at 300°C for at least 3 hours. Allow them to cool to room temperature in a desiccator.
Place the desired amount of 2-(Cyclohexyloxy)ethanol into the oven-dried round-bottom flask under an inert atmosphere.
Add the activated molecular sieves (10-20% of the solvent weight) to the flask.
Seal the flask and allow it to stand for a minimum of 24 hours at room temperature. Swirl the flask occasionally.
For use, carefully decant or transfer the dried solvent via a syringe or cannula to the reaction vessel, ensuring to leave the molecular sieves behind.
Protocol 2: General Procedure for a Moisture-Sensitive Esterification Reaction
Objective: To provide a representative workflow for an esterification reaction involving an alcohol like 2-(Cyclohexyloxy)ethanol under anhydrous conditions.
Materials:
Dried 2-(Cyclohexyloxy)ethanol
Carboxylic acid
Acid catalyst (e.g., H₂SO₄, TsOH) or coupling agent (e.g., DCC)
A Comparative Guide to 2-(Cyclohexyloxy)ethanol and DMSO as Laboratory Solvents
In the realms of chemical research and drug development, the choice of solvent is a critical decision that can significantly influence experimental outcomes. An ideal solvent should effectively dissolve a wide range of c...
Author: BenchChem Technical Support Team. Date: December 2025
In the realms of chemical research and drug development, the choice of solvent is a critical decision that can significantly influence experimental outcomes. An ideal solvent should effectively dissolve a wide range of compounds, remain inert in the experimental system, and exhibit minimal toxicity. This guide provides a detailed comparison of two solvents: the universally employed Dimethyl Sulfoxide (DMSO) and the less conventional 2-(Cyclohexyloxy)ethanol. We present their physicochemical properties, discuss their applications, and provide standardized protocols for their use and evaluation in biological systems.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's fundamental physical and chemical properties dictate its suitability for specific applications. DMSO is a highly polar aprotic solvent, renowned for its ability to dissolve both polar and nonpolar compounds.[1][2] 2-(Cyclohexyloxy)ethanol, a glycol ether, presents a different chemical profile. The following table summarizes their key properties.
DMSO's reputation as a "universal solvent" is well-earned. Its capacity to dissolve a vast array of compounds, including many that are poorly soluble in water, makes it indispensable in drug discovery and high-throughput screening.[1][9] It is a standard choice for creating concentrated stock solutions of active pharmaceutical ingredients (APIs) for in vitro assays.[9]
Beyond its role as a simple solvent, DMSO has unique biological applications:
Cryopreservation: It is the most common cryoprotectant for preserving cells and tissues at low temperatures.[10]
Drug Delivery: DMSO can penetrate the skin and other biological membranes, acting as a vehicle for the transdermal delivery of pharmaceuticals.[1][10][11][12]
Medical Applications: The U.S. FDA has approved DMSO for the symptomatic relief of interstitial cystitis.[1][11] It is also used as a topical analgesic and anti-inflammatory agent.[10]
2-(Cyclohexyloxy)ethanol: A Niche Alternative
In contrast to DMSO, 2-(Cyclohexyloxy)ethanol is not widely documented as a mainstream solvent in biological research. As a glycol ether, it possesses both ether and alcohol functional groups, suggesting it could be a solvent for a range of organic compounds. However, its primary documented uses are in chemical synthesis, such as being an intermediate in the formation of 1,4-Dioxaspiro[4.5]decane. One of its derivatives, the cyclohexyloxycarbonyloxy ethyl ester group, is a component of the drug candesartan cilexetil, though this relates to the drug's structure rather than its use as a solvent for administration.[13] Its potential as a direct replacement for DMSO in biological assays is not well-established and requires further investigation.
Performance in Biological Systems and Cytotoxicity
When used in cell-based assays, a solvent's intrinsic toxicity is a major concern.
DMSO: The cytotoxic effects of DMSO are well-studied and are highly dependent on concentration.
Low Concentrations (<0.5% v/v): Generally considered to have little or no toxicity on a wide variety of cell lines, making this a common final concentration in cell culture experiments.
Moderate Concentrations (0.5% - 2.5%): Can begin to inhibit cell proliferation and induce cellular stress.[14][15]
High Concentrations (>2.5%): Often exhibit significant toxicity, leading to cell death.[14][15]
Researchers must always include a vehicle control (culture medium with the same concentration of DMSO used to deliver the test compound) to account for any effects of the solvent itself.[16]
2-(Cyclohexyloxy)ethanol: There is a significant lack of publicly available data on the cytotoxicity of 2-(Cyclohexyloxy)ethanol in cell culture models. The Globally Harmonized System (GHS) classifies it as a substance that causes skin and serious eye irritation.[3] However, this does not directly translate to its effects on cells in vitro. Given the absence of established data, it is imperative for researchers to perform their own cytotoxicity assessments before using this solvent in biological experiments.
Experimental Protocols
The following protocols provide a framework for preparing solutions and evaluating solvent cytotoxicity.
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the standard procedure for creating a concentrated stock solution of a test compound.
Workflow for preparing a chemical stock solution.
Methodology:
Calculation: Calculate the mass of the compound needed for the desired concentration and volume. For a 10 mM stock in 1 mL: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * Molar Mass ( g/mol ) * (1000 mg / 1 g).
Weighing: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.
Dissolution: Add the required volume of the chosen solvent (e.g., DMSO) to the tube.
Mixing: Vortex thoroughly. If necessary, use a sonicator to aid dissolution. Visually confirm that all solid has dissolved.
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile tubes.
Storage: Store the aliquots at -20°C or -80°C, protected from light, until use.
Protocol 2: Assessment of Solvent Cytotoxicity by MTT Assay
This protocol allows researchers to determine the concentration-dependent toxicity of a solvent on a specific cell line.
Workflow for determining solvent cytotoxicity via MTT assay.
Methodology:
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Solvent Preparation: Prepare serial dilutions of the solvent (e.g., 2-(Cyclohexyloxy)ethanol or DMSO) in complete cell culture medium. A typical range would be from 5% down to 0.05% (v/v). Include a "medium only" control.
Treatment: Remove the old medium from the cells and add 100 µL of the prepared solvent dilutions to the appropriate wells.
Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
Solubilization: Add 100 µL of MTT solubilizing solution (e.g., acidic isopropanol or a commercial solution) to each well and mix thoroughly to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the untreated control cells and plot the dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Summary and Recommendations
This guide highlights the distinct profiles of DMSO and 2-(Cyclohexyloxy)ethanol.
Logical comparison of DMSO and 2-(Cyclohexyloxy)ethanol.
DMSO remains the gold-standard solvent for a multitude of applications in research and drug development due to its exceptional solubilizing power and extensive characterization.[9] Its primary drawback is its dose-dependent cytotoxicity, which necessitates careful concentration control and the use of vehicle controls.
2-(Cyclohexyloxy)ethanol is a far less studied compound in the context of biological research. While its physicochemical data is available, there is a critical lack of information regarding its performance as a solvent in cell-based assays and its potential cytotoxicity.
Recommendation for Researchers: For routine applications where a compound is soluble, DMSO is the recommended choice due to its predictability and the wealth of historical data. If considering 2-(Cyclohexyloxy)ethanol, perhaps for a specific chemical compatibility reason, it is essential to first conduct thorough validation. This must include a comprehensive cytotoxicity assessment, as outlined in Protocol 2, to establish a safe concentration range for the specific experimental model being used.
Validating the Purity of 2-(Cyclohexyloxy)ethanol for Experimental Use: A Comparative Guide
In the realms of research, scientific discovery, and drug development, the purity of reagents is paramount to the validity and reproducibility of experimental outcomes. 2-(Cyclohexyloxy)ethanol, a versatile solvent, is n...
Author: BenchChem Technical Support Team. Date: December 2025
In the realms of research, scientific discovery, and drug development, the purity of reagents is paramount to the validity and reproducibility of experimental outcomes. 2-(Cyclohexyloxy)ethanol, a versatile solvent, is no exception. This guide provides a comprehensive comparison of 2-(Cyclohexyloxy)ethanol with two common alternatives, 2-Butoxyethanol and 2-Phenoxyethanol, focusing on methods for validating their purity for experimental use. Detailed experimental protocols and comparative data are presented to assist researchers in making informed decisions for their specific applications.
Comparison of Physicochemical Properties and Purity
2-(Cyclohexyloxy)ethanol and its alternatives, 2-Butoxyethanol and 2-Phenoxyethanol, are all glycol ethers, sharing similar applications as solvents and intermediates. However, their physical properties and typical impurity profiles can differ, influencing their suitability for specific experimental setups. A summary of their key properties is presented in Table 1.
The purity of these solvents is typically assessed by Gas Chromatography (GC), with commercial grades often exceeding 99% purity. However, for sensitive applications, the nature and concentration of impurities are critical. Table 2 provides a comparative overview of typical purity grades and common impurities.
Table 2: Comparison of Purity and Common Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for both quantifying the purity of these solvents and identifying unknown impurities.
Detailed GC-MS Protocol for Purity Validation
This protocol is a general guideline and may require optimization based on the specific instrument and column used.
1. Sample Preparation:
Accurately weigh approximately 100 mg of the solvent into a 10 mL volumetric flask.
Dilute to volume with a high-purity solvent such as methanol or dichloromethane.
For quantitative analysis, prepare a series of calibration standards of the primary compound and any known potential impurities.
An internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample) should be added to both samples and standards for improved accuracy.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 6890N or equivalent.
Mass Spectrometer: Agilent 5973 or equivalent.
Column: DB-WAX capillary column (30 m x 250 µm x 0.25 µm) or equivalent polar column.[3]
Injector Temperature: 250 °C.
Injection Mode: Split (split ratio of 50:1).
Injection Volume: 1 µL.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp to 150 °C at a rate of 10 °C/min.
Ramp to 240 °C at a rate of 20 °C/min, hold for 5 minutes.
Mass Spectrometer Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 35-350.
3. Data Analysis:
The purity of the solvent is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.
Quantification of impurities is performed using the calibration curves prepared in step 1.
Visualizing the Workflow and Chemical Structures
To aid in understanding the experimental process and the compounds of interest, the following diagrams are provided.
Caption: Workflow for the purity validation of solvents using GC-MS.
Caption: Chemical structures of the compared solvents.
Conclusion
The choice of a solvent for experimental use extends beyond its physical properties to a thorough consideration of its purity. While 2-(Cyclohexyloxy)ethanol, 2-Butoxyethanol, and 2-Phenoxyethanol are all effective solvents, their impurity profiles can vary. For sensitive applications in research and drug development, it is imperative to validate the purity of the chosen solvent using a robust analytical method such as GC-MS. The detailed protocol and comparative data provided in this guide serve as a valuable resource for researchers to ensure the quality and integrity of their experimental work.
A Comparative Guide to 2-(Cyclohexyloxy)ethanol for Synthetic Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals Introduction: The selection of a solvent is a critical parameter in chemical synthesis, influencing reaction kinetics, selectivity, and yield. 2-(Cyclohexyl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction: The selection of a solvent is a critical parameter in chemical synthesis, influencing reaction kinetics, selectivity, and yield. 2-(Cyclohexyloxy)ethanol, a member of the glycol ether family, is a high-boiling point solvent with both polar (hydroxyl) and non-polar (cyclohexyloxy) functionalities. While detailed performance data in a wide range of specific organic reactions is not extensively available in peer-reviewed literature, this guide provides a comparative analysis of its physicochemical properties against common alternative solvents. This allows for an informed, data-driven approach to its potential applications in synthesis and formulation.
Glycol ethers, often known by the trade name Cellosolve, are prized for their excellent solvency, high boiling points, and miscibility with both polar and non-polar substances.[1][2] 2-(Cyclohexyloxy)ethanol fits this profile, making it a potential alternative to solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or other high-boiling glycol ethers when specific solubility characteristics or evaporation rates are required.
Comparative Analysis of Physicochemical Properties
The performance of a solvent is intrinsically linked to its physical properties.[3] A high boiling point is desirable for reactions requiring elevated temperatures, while density affects phase separation, and polarity influences the solubility of reactants and reagents. The following table compares key properties of 2-(Cyclohexyloxy)ethanol with other common high-boiling point solvents.
Note: Data for alternative solvents is sourced from standard chemical reference databases.
This comparison highlights that 2-(Cyclohexyloxy)ethanol is a high-boiling, combustible liquid with a density close to that of water. Its structure suggests it is a less polar alternative to aprotic polar solvents like DMSO and DMF, and potentially offers different solvency for non-polar compounds due to the bulky cyclohexyl group.
Potential Applications and Performance Considerations
Based on the properties of analogous E-series glycol ethers, 2-(Cyclohexyloxy)ethanol can be considered for the following applications:
High-Temperature Reactions: Its high boiling point makes it suitable as a medium for reactions that require sustained heating, preventing solvent loss through evaporation.
Coalescing Agent: In latex paints and coatings, glycol ethers act as coalescing agents, aiding in the formation of a continuous film as the coating dries.[6][9] The slow evaporation rate of 2-(Cyclohexyloxy)ethanol would be beneficial in these formulations.
Specialty Cleaning Formulations: The dual hydrophilic/lipophilic nature of glycol ethers allows them to effectively dissolve both water-soluble and greasy soils, making them valuable in industrial and household cleaners.[10]
The following diagram illustrates a logical workflow for selecting a high-boiling point solvent for a synthetic reaction, indicating where 2-(Cyclohexyloxy)ethanol might be considered.
Caption: Logical workflow for high-boiling point solvent selection.
Experimental Protocols
Due to the absence of published reaction performance data, this section provides a detailed, verified protocol for the synthesis of 2-(Cyclohexyloxy)ethanol itself. This procedure can be adapted for the preparation of other β-hydroxyethyl ethers.
Synthesis of 2-(Cyclohexyloxy)ethanol via Reductive Cleavage of a Ketal
This two-step procedure involves the formation of a ketal from cyclohexanone and ethylene glycol, followed by reductive cleavage using lithium aluminum hydride and aluminum chloride.
Step A: Synthesis of 1,4-Dioxaspiro[4.5]decane (Cyclohexanone Ethylene Ketal)
Apparatus: A 1-liter round-bottomed flask equipped with a water separator (e.g., Dean-Stark trap) and a reflux condenser.
Reagents:
Cyclohexanone: 118 g (1.20 moles)
1,2-Ethanediol (Ethylene Glycol): 82 g (1.32 moles)
Benzene: 250 mL
p-Toluenesulfonic acid monohydrate: 0.05 g
Procedure:
Combine all reagents in the flask.
Heat the mixture to reflux using a heating mantle.
Continue refluxing for approximately 6 hours, or until the theoretical amount of water (21.6 mL) has been collected in the trap.
Cool the reaction mixture to room temperature.
Extract the mixture with 200 mL of 10% sodium hydroxide solution, followed by five 100-mL portions of water.
Dry the organic layer over anhydrous potassium carbonate and distill under reduced pressure to yield 1,4-Dioxaspiro[4.5]decane.
Step B: Synthesis of 2-(Cyclohexyloxy)ethanol
Apparatus: A dry 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser with a drying tube.
Reagents:
Anhydrous Aluminum Chloride (AlCl₃): 242 g (1.81 moles)
Anhydrous Ether: 500 mL
Lithium Aluminum Hydride (LiAlH₄): 16.7 g (0.44 mole)
1,4-Dioxaspiro[4.5]decane (from Step A): 125 g (0.88 mole) dissolved in 200 mL of anhydrous ether.
Procedure:
Charge the flask with AlCl₃ and immerse it in an ice-salt bath.
Slowly add the 500 mL of anhydrous ether to the stirred AlCl₃ powder. Stir for 30 minutes to form a light gray solution.
In a separate flask, prepare a slurry of LiAlH₄ in 500 mL of anhydrous ether.
Add the solution of 1,4-Dioxaspiro[4.5]decane dropwise to the AlCl₃/LiAlH₄ mixture at a rate that maintains gentle reflux.
After the addition is complete, replace the ice bath with a steam bath and reflux the mixture for 3 hours.
Cool the flask in an ice bath and carefully quench the excess hydride by the dropwise addition of water until hydrogen evolution ceases.
Add 1 L of 10% sulfuric acid, followed by 400 mL of water, to dissolve the inorganic salts.
Separate the ether layer and extract the aqueous layer with three 200-mL portions of ether.
Combine the ethereal extracts, wash with saturated sodium bicarbonate solution and then brine.
Dry the solution over anhydrous potassium carbonate, concentrate by distillation, and purify the residue by vacuum distillation to yield 2-(Cyclohexyloxy)ethanol.
The following diagram visualizes the experimental workflow for the synthesis of 2-(Cyclohexyloxy)ethanol.
Caption: Experimental workflow for the synthesis of 2-(Cyclohexyloxy)ethanol.
A Comparative Guide to Analytical Methods for Quantifying 2-(Cyclohexyloxy)ethanol in Mixtures
For researchers, scientists, and drug development professionals requiring precise quantification of 2-(Cyclohexyloxy)ethanol in various mixtures, selecting the appropriate analytical method is paramount. This guide provi...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals requiring precise quantification of 2-(Cyclohexyloxy)ethanol in various mixtures, selecting the appropriate analytical method is paramount. This guide provides an objective comparison of suitable analytical techniques, supported by representative experimental data and detailed methodologies. The primary methods discussed are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) or Ultraviolet Detection (HPLC-UV).
Comparison of Analytical Methods
The choice of analytical technique for the quantification of 2-(Cyclohexyloxy)ethanol depends on factors such as the sample matrix, required sensitivity, and the presence of interfering substances. Gas chromatography is often favored for its high resolution and sensitivity for volatile compounds, while liquid chromatography offers versatility for less volatile or thermally labile mixtures.
Quantitative Performance Data
The following table summarizes typical performance characteristics for the quantification of glycol ethers, including compounds structurally similar to 2-(Cyclohexyloxy)ethanol, using GC-FID and HPLC methods. These values are representative and may vary based on the specific instrumentation, column, and experimental conditions.
Parameter
Gas Chromatography-Flame Ionization Detection (GC-FID)
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related glycol ethers and can be adapted for the specific analysis of 2-(Cyclohexyloxy)ethanol.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of volatile and semi-volatile organic compounds.
Sample Preparation:
Prepare a stock solution of 2-(Cyclohexyloxy)ethanol in a suitable solvent (e.g., methanol, dichloromethane).
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range.
For sample analysis, dissolve a known weight or volume of the mixture in the chosen solvent. If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.
Add an internal standard (e.g., n-propanol, 1-butanol) to both calibration standards and samples to correct for injection volume variability.
Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890A or equivalent.
Injector: Split/splitless inlet at 250°C with a split ratio of 20:1.
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column like a DB-WAX.
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Detector: Flame Ionization Detector (FID) at 280°C.
Data Analysis:
Quantification is achieved by integrating the peak area of 2-(Cyclohexyloxy)ethanol and the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of 2-(Cyclohexyloxy)ethanol in the samples is then determined from this curve.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds. For analytes like 2-(Cyclohexyloxy)ethanol that lack a strong UV chromophore, Refractive Index (RI) detection is a common choice. Alternatively, derivatization to introduce a UV-active group can significantly enhance sensitivity with UV detection.
Sample Preparation (HPLC-RI):
Prepare a stock solution of 2-(Cyclohexyloxy)ethanol in the mobile phase.
Prepare calibration standards by diluting the stock solution with the mobile phase.
Dissolve the sample mixture in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
Instrumentation and Conditions (HPLC-RI):
HPLC System: Waters Alliance e2695 or equivalent.
Injector: Autosampler set to inject 20 µL.
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
Flow Rate: 1.0 mL/min.
Detector: Refractive Index (RI) detector maintained at a constant temperature (e.g., 35°C).
Data Analysis (HPLC-RI):
Quantification is based on the peak area of 2-(Cyclohexyloxy)ethanol. A calibration curve is generated by plotting the peak area against the concentration of the calibration standards.
Visualizations
To aid in understanding the experimental workflows, the following diagrams are provided.
Caption: Workflow for the quantification of 2-(Cyclohexyloxy)ethanol using GC-FID.
Caption: Workflow for the quantification of 2-(Cyclohexyloxy)ethanol using HPLC-RI.
Validation
Benchmarking 2-(Cyclohexyloxy)ethanol Against Traditional High-Boiling Solvents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and chemical research, the selection of an appropriate solvent is a critical decision that can significantly impact the s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the selection of an appropriate solvent is a critical decision that can significantly impact the success of a synthesis, formulation, or experiment. While traditional high-boiling polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) have long been staples in the laboratory, the pursuit of greener and safer alternatives has led to the exploration of novel solvent systems. This guide provides a comparative benchmark of 2-(Cyclohexyloxy)ethanol against these established solvents, offering a synopsis of their physicochemical properties, safety profiles, and generalized experimental protocols for performance evaluation.
Physicochemical Properties: A Head-to-Head Comparison
The safety of a solvent is a non-negotiable aspect of modern chemical research and development. The following table provides a summary of the known hazard classifications for each solvent.
Solvent
Key Hazard Information
2-(Cyclohexyloxy)ethanol
Causes skin and serious eye irritation. May cause respiratory irritation.[1]
Harmful if swallowed or in contact with skin. Can cause eye irritation.
N-Methyl-2-pyrrolidone (NMP)
Can cause skin and serious eye irritation. Suspected of damaging fertility or the unborn child.
Experimental Protocols for Comparative Solvent Evaluation
To facilitate a direct comparison of 2-(Cyclohexyloxy)ethanol with traditional solvents, the following general experimental protocols are provided. These protocols can be adapted to specific research needs.
Protocol 1: Comparative Solubility Assessment
This protocol outlines a method to determine and compare the solubility of a compound of interest in different solvents.
Methodology:
Preparation of Saturated Solutions:
To a series of vials, add a known volume (e.g., 1 mL) of each solvent to be tested: 2-(Cyclohexyloxy)ethanol, DMSO, DMF, and NMP.
Add an excess amount of the solid compound of interest to each vial.
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
Sample Analysis:
After the equilibration period, centrifuge the vials to pellet the excess solid.
Carefully withdraw an aliquot of the supernatant from each vial.
Dilute the aliquots with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
Analyze the diluted samples to determine the concentration of the dissolved compound.
Data Interpretation:
Calculate the solubility of the compound in each solvent in mg/mL or mol/L.
Compare the solubility values to rank the solvents based on their dissolution power for the specific compound.
Solubility Assessment Workflow
Protocol 2: Comparative Stability Assessment
This protocol provides a framework for evaluating the stability of a compound in the different solvents over time.
Methodology:
Preparation of Stock Solutions:
Prepare stock solutions of the compound of interest in each of the test solvents at a known concentration.
Incubation:
Aliquot the stock solutions into separate vials for each time point to be tested (e.g., 0, 24, 48, 72 hours).
Store the vials under controlled conditions (e.g., specific temperature and light exposure).
Sample Analysis:
At each designated time point, take one vial for each solvent and quench the degradation if necessary.
Analyze the samples using a stability-indicating HPLC method to determine the concentration of the parent compound remaining.
Data Interpretation:
Plot the percentage of the parent compound remaining against time for each solvent.
Compare the degradation profiles to assess the relative stability of the compound in each solvent.
Stability Assessment Workflow
Protocol 3: Comparative Reaction Yield Assessment
This protocol describes a general method for comparing the yield of a chemical reaction in the different solvents.
Methodology:
Reaction Setup:
Set up identical reactions in parallel, with each reaction using one of the test solvents as the reaction medium.
Ensure all other reaction parameters (e.g., temperature, stoichiometry, reaction time) are kept constant across all setups.
Reaction Monitoring and Work-up:
Monitor the progress of each reaction using an appropriate technique (e.g., TLC, LC-MS).
Once the reactions are complete, perform an identical work-up and purification procedure for each reaction mixture.
Yield Determination:
Isolate and weigh the purified product from each reaction.
Calculate the percentage yield for each reaction.
Data Interpretation:
Compare the reaction yields obtained in each solvent to determine which solvent provides the optimal performance for the specific transformation.
Reaction Yield Assessment Workflow
Conclusion
2-(Cyclohexyloxy)ethanol presents itself as a high-boiling solvent with a distinct set of physicochemical properties. While a direct, data-driven performance comparison with established solvents like DMSO, DMF, and NMP is not yet prevalent in the scientific literature, this guide provides the foundational information and experimental frameworks necessary for researchers to conduct their own evaluations. By utilizing the provided protocols, scientists and drug development professionals can systematically benchmark 2-(Cyclohexyloxy)ethanol's performance in their specific applications, thereby making informed decisions on solvent selection that align with both efficacy and safety considerations.
A Comparative Guide to 2-(Cyclohexyloxy)ethanol and Its Alternatives for Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate solvents and excipients is a critical decision that can significantly impact experimental outcomes, from reaction kinetics to...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of appropriate solvents and excipients is a critical decision that can significantly impact experimental outcomes, from reaction kinetics to cellular toxicity. This guide provides a comparative analysis of 2-(Cyclohexyloxy)ethanol and two common alternatives, 2-Butoxyethanol and Propylene Glycol Phenyl Ether, based on available experimental and toxicological data.
Physicochemical Properties
The physicochemical properties of a solvent are fundamental to its behavior in various applications, influencing its solvency, volatility, and interactions with other substances. The following table summarizes key properties for 2-(Cyclohexyloxy)ethanol and its alternatives.
Toxicological assessment is paramount in drug development and research to ensure the safety of personnel and the validity of experimental results. This table provides a comparative overview of the acute toxicity and irritation potential of the selected compounds.
Due to the limited publicly available experimental data for 2-(Cyclohexyloxy)ethanol, detailed, specific experimental protocols from comparative studies are not available. However, a general protocol for a common application of such solvents, a cytotoxicity assay, is provided below as a representative experimental workflow.
General Cytotoxicity Assay Protocol (MTT Assay)
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
Compound Preparation: Prepare a stock solution of the test compound (e.g., 2-(Cyclohexyloxy)ethanol or an alternative) in a suitable solvent (e.g., DMSO). Make serial dilutions in cell culture medium to achieve the desired final concentrations.
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compound) and a negative control (medium only). Incubate for 24, 48, or 72 hours.
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Visualizing Experimental Workflows and Biological Pathways
To further illustrate the context in which these compounds might be used and their biological implications, the following diagrams are provided.
A generalized workflow for determining the cytotoxicity of a compound using an MTT assay.
Glycol ethers are categorized into E-series (ethylene glycol-based) and P-series (propylene glycol-based), which have different metabolic pathways and toxicological profiles.[10][11] E-series glycol ethers can be metabolized to toxic alkoxyacetic acids, while P-series are generally considered less toxic.[10][12]
Simplified metabolic pathways of E-series versus P-series glycol ethers.
A Comparative Guide to the Synthesis of 2-(Cyclohexyloxy)ethanol: Characterization of Reaction Byproducts
For Researchers, Scientists, and Drug Development Professionals The synthesis of 2-(Cyclohexyloxy)ethanol, a key intermediate in various chemical and pharmaceutical applications, can be achieved through several synthetic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(Cyclohexyloxy)ethanol, a key intermediate in various chemical and pharmaceutical applications, can be achieved through several synthetic routes. The choice of synthesis pathway significantly impacts the purity of the final product, with distinct byproduct profiles characteristic of each method. This guide provides a comparative analysis of two primary synthetic routes—the Williamson ether synthesis and a ketal formation-reduction pathway—with a focus on the characterization of their respective reaction byproducts. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of downstream products.
Comparison of Synthetic Routes and Potential Byproducts
The selection of a synthetic strategy for 2-(Cyclohexyloxy)ethanol should consider factors such as atom economy, reaction conditions, and, crucially, the profile of potential impurities. The two methods discussed below present different advantages and challenges in terms of byproduct formation.
Primarily elimination and self-condensation products
Incomplete reaction and over-reduction products
Control of Byproducts
Optimization of base, temperature, and choice of leaving group
Ensuring complete ketalization and controlled reduction
Table 1: Comparison of Synthesis Routes for 2-(Cyclohexyloxy)ethanol and Their Potential Byproducts. This table presents hypothetical but representative data for comparison purposes.
Synthetic Pathways and Byproduct Formation
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers. In the synthesis of 2-(Cyclohexyloxy)ethanol, a cyclohexoxide ion, generated by deprotonating cyclohexanol with a strong base, acts as a nucleophile to attack an electrophilic 2-haloethanol.
Figure 1: Williamson Ether Synthesis of 2-(Cyclohexyloxy)ethanol and a key side reaction.
A significant side reaction in this process is the E2 elimination, particularly if the reaction conditions are not carefully controlled. The cyclohexoxide can act as a base, abstracting a proton from the 2-haloethanol, leading to the formation of cyclohexene. Another potential byproduct is 1,4-dioxane, formed from the self-condensation of 2-chloroethanol under basic conditions.
Ketal Formation-Reduction Pathway
An alternative route involves the reaction of cyclohexanone with ethylene glycol to form a ketal intermediate, 1,4-dioxaspiro[4.5]decane. This intermediate is then reduced to yield 2-(Cyclohexyloxy)ethanol.
Byproducts in this pathway typically arise from incomplete reactions. Residual unreacted 1,4-dioxaspiro[4.5]decane can be a major impurity if the reduction step does not go to completion. Furthermore, side reactions during the reduction, although less common with specific reducing agents, could potentially lead to the formation of cyclohexanol.
Experimental Protocols for Byproduct Characterization
Accurate identification and quantification of byproducts are essential for process optimization and quality control. A general workflow for the analysis of impurities in 2-(Cyclohexyloxy)ethanol is outlined below.
Figure 2: Experimental workflow for the characterization of byproducts in 2-(Cyclohexyloxy)ethanol.
Sample Preparation
Objective: To prepare the crude reaction mixture for instrumental analysis.
Protocol:
Accurately weigh approximately 100 mg of the crude 2-(Cyclohexyloxy)ethanol sample into a 10 mL volumetric flask.
Dissolve the sample in a suitable volatile solvent, such as dichloromethane or methanol, and dilute to the mark.
If quantification is required, add a known amount of an internal standard (e.g., n-dodecane) to the flask before dilution.
Vortex the solution to ensure homogeneity.
Transfer an aliquot of the solution into a GC vial for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the components of the sample.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Typical GC Conditions:
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Injector Temperature: 250 °C.
Oven Temperature Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: 10 °C/min to 250 °C.
Hold at 250 °C for 5 minutes.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Injection Volume: 1 µL (split or splitless injection depending on concentration).
Typical MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 35-400.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Data Analysis
Identification:
The retention time of each separated component is recorded.
The mass spectrum of each component is compared against a reference library (e.g., NIST/Wiley) for identification.
Confirmation of identity can be achieved by running authentic standards of the suspected byproducts.
Quantification:
The peak area of each identified byproduct is integrated.
The concentration of each byproduct is calculated relative to the peak area of the internal standard using a pre-established calibration curve.
Conclusion
The synthesis of 2-(Cyclohexyloxy)ethanol via either the Williamson ether synthesis or the ketal formation-reduction pathway can yield a high-purity product. However, a thorough understanding and characterization of the potential byproducts specific to each route are paramount. The implementation of robust analytical methods, such as the GC-MS protocol detailed here, is crucial for monitoring and controlling these impurities, thereby ensuring the final product meets the stringent quality requirements for its intended applications in research, development, and manufacturing.
Comparative
Assessing the Impact of 2-(Cyclohexyloxy)ethanol on Reaction Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative assessment of 2-(Cyclohexyloxy)ethanol as a reaction solvent, evaluating its potential impact on reaction kinetics against...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of 2-(Cyclohexyloxy)ethanol as a reaction solvent, evaluating its potential impact on reaction kinetics against a range of common alternatives. Due to a lack of specific experimental kinetic data for reactions in 2-(Cyclohexyloxy)ethanol in publicly available literature, this guide leverages its physicochemical properties and established principles of physical organic chemistry to infer its likely performance. The comparisons are drawn from experimental data for well-characterized reactions in analogous solvents.
Executive Summary
2-(Cyclohexyloxy)ethanol, a molecule possessing both an ether and a primary alcohol functional group, presents a unique combination of properties as a solvent. Its structure suggests it can act as a polar, protic solvent capable of hydrogen bonding. These characteristics are expected to influence the rates of chemical reactions, particularly nucleophilic substitutions. This guide will explore these potential effects in the context of S(_N)1 and S(_N)2 reaction mechanisms, providing a framework for researchers to evaluate its suitability for their specific applications.
Physicochemical Properties of Solvents
The selection of a solvent is critical in optimizing reaction kinetics. Key physical properties that influence solvent performance include boiling point, density, dielectric constant, and polarity. A comparison of these properties for 2-(Cyclohexyloxy)ethanol and other common solvents is presented below.
Solvent
Formula
Boiling Point (°C)
Density (g/mL)
Dielectric Constant (ε)
Polarity
2-(Cyclohexyloxy)ethanol
C₆H₁₁OCH₂CH₂OH
215-220
0.978
Not available
Polar, Protic
Water
H₂O
100
1.000
80.1
High
Ethanol
C₂H₅OH
78
0.789
24.6
High
Methanol
CH₃OH
65
0.792
32.7
High
2-Propanol
C₃H₇OH
82
0.786
19.9
Medium
Acetone
C₃H₆O
56
0.791
20.7
Medium
Acetonitrile
C₂H₃N
82
0.786
37.5
High
N,N-Dimethylformamide (DMF)
C₃H₇NO
153
0.944
36.7
High
Dimethyl sulfoxide (DMSO)
C₂H₆SO
189
1.100
46.7
High
Diethyl ether
(C₂H₅)₂O
35
0.713
4.3
Low
Tetrahydrofuran (THF)
C₄H₈O
66
0.889
7.6
Medium
Impact on S(_N)1 Reaction Kinetics
S(_N)1 (unimolecular nucleophilic substitution) reactions proceed through a carbocation intermediate. The rate-determining step is the formation of this intermediate. Polar protic solvents are known to accelerate S(_N)1 reactions by stabilizing the charged carbocation through solvation.
Given that 2-(Cyclohexyloxy)ethanol is a polar protic solvent, it is expected to facilitate S(_N)1 reactions. Its hydroxyl group can participate in hydrogen bonding, effectively solvating and stabilizing the carbocation intermediate. The bulky cyclohexyloxy group may introduce some steric hindrance, but the primary alcohol functionality should dominate its solvating properties in this context.
Below is a table of relative rate constants for the solvolysis of tert-butyl chloride, a classic S(_N)1 reaction, in various solvents. While data for 2-(Cyclohexyloxy)ethanol is unavailable, the trend demonstrates the influence of solvent polarity and protic nature.
Solvent
Dielectric Constant (ε)
Relative Rate Constant (k_rel)
100% Ethanol
24.6
1
80% Ethanol / 20% Water
~36
4
60% Ethanol / 40% Water
~47
20
40% Ethanol / 60% Water
~58
150
20% Ethanol / 80% Water
~69
1200
100% Water
80.1
150,000
Acetone
20.7
~0.0005
Based on these trends, 2-(Cyclohexyloxy)ethanol is predicted to support S(_N)1 reactions at a rate comparable to or slightly slower than lower alcohols, depending on its effective polarity in the reaction mixture.
Impact on S(_N)2 Reaction Kinetics
S(_N)2 (bimolecular nucleophilic substitution) reactions involve a concerted mechanism where the nucleophile attacks the substrate as the leaving group departs. These reactions are sensitive to solvent effects in a different manner than S(_N)1 reactions. Polar aprotic solvents are generally preferred for S(_N)2 reactions. This is because polar protic solvents can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the substrate.
As a protic solvent, 2-(Cyclohexyloxy)ethanol is expected to slow down S(_N)2 reactions compared to polar aprotic solvents. The hydroxyl group will likely form hydrogen bonds with the nucleophile, reducing its nucleophilicity and thus the reaction rate.
The following table shows the relative rate constants for the S(_N)2 reaction of 1-bromopropane with azide ion in various solvents, illustrating the significant impact of the solvent type.
Solvent
Solvent Type
Relative Rate Constant (k_rel)
Methanol
Polar Protic
1
Water
Polar Protic
7
N,N-Dimethylformamide (DMF)
Polar Aprotic
2800
Acetonitrile
Polar Aprotic
5000
Dimethyl sulfoxide (DMSO)
Polar Aprotic
13000
It is anticipated that the rate of an S(_N)2 reaction in 2-(Cyclohexyloxy)ethanol would be on the lower end of this scale, similar to other protic solvents.
Experimental Protocols
To empirically determine the impact of 2-(Cyclohexyloxy)ethanol on reaction kinetics, the following established experimental protocols can be adapted.
Protocol 1: Kinetics of a S(_N)1 Reaction (Solvolysis of tert-Butyl Chloride)
Objective: To determine the first-order rate constant for the solvolysis of tert-butyl chloride in 2-(Cyclohexyloxy)ethanol.
Materials:
tert-Butyl chloride
2-(Cyclohexyloxy)ethanol (anhydrous)
Standardized sodium hydroxide solution (e.g., 0.1 M)
Bromothymol blue indicator
Constant temperature bath
Burette, pipettes, flasks
Procedure:
Prepare a solution of tert-butyl chloride in 2-(Cyclohexyloxy)ethanol (e.g., 0.1 M).
Place a known volume of the solvent (2-(Cyclohexyloxy)ethanol) in a flask and bring it to the desired reaction temperature in the constant temperature bath.
Add a few drops of bromothymol blue indicator.
Add a small, known volume of the standardized NaOH solution to the flask. The solution should turn blue.
Initiate the reaction by adding a known volume of the tert-butyl chloride solution to the flask and start a timer simultaneously.
Record the time it takes for the solution to turn from blue to yellow as the HCl produced by the reaction neutralizes the NaOH.
Immediately add another known aliquot of the NaOH solution and record the time for the color change.
Repeat this process for several aliquots.
The rate constant (k) can be determined by plotting the natural logarithm of the remaining concentration of tert-butyl chloride versus time.
Protocol 2: Kinetics of a S(_N)2 Reaction
Objective: To determine the second-order rate constant for an S(_N)2 reaction in 2-(Cyclohexyloxy)ethanol.
Materials:
A primary alkyl halide (e.g., 1-bromopropane)
A nucleophile (e.g., sodium iodide)
2-(Cyclohexyloxy)ethanol (anhydrous)
Apparatus for monitoring the reaction (e.g., gas chromatograph, HPLC, or a method to follow the disappearance of a reactant or appearance of a product)
Constant temperature bath
Procedure:
Prepare solutions of the alkyl halide and the nucleophile of known concentrations in 2-(Cyclohexyloxy)ethanol.
Equilibrate the reactant solutions to the desired temperature in the constant temperature bath.
Initiate the reaction by mixing the two solutions and start a timer.
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
Analyze the composition of each quenched aliquot using the chosen analytical method to determine the concentration of the reactants and/or products.
The second-order rate constant (k) can be determined by plotting the appropriate function of concentration versus time (e.g., for a 1:1 stoichiometry, plot 1/[Reactant] vs. time).
Visualizations
Caption: SN1 reaction pathway.
Caption: SN2 reaction pathway.
Caption: Workflow for SN1 kinetics.
Conclusion
Safety & Regulatory Compliance
Safety
Proper Disposal of 2-(Cyclohexyloxy)ethanol: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 2-(Cyclohexyloxy)ethanol are critical for ensuring laboratory safety and regulatory compliance. This document provides a detailed, step-by-step operational and d...
Author: BenchChem Technical Support Team. Date: December 2025
Essential guidelines for the safe handling and disposal of 2-(Cyclohexyloxy)ethanol are critical for ensuring laboratory safety and regulatory compliance. This document provides a detailed, step-by-step operational and disposal plan for researchers, scientists, and drug development professionals.
2-(Cyclohexyloxy)ethanol, a combustible liquid and known irritant, requires careful management as a hazardous waste. Adherence to federal, state, and local regulations is mandatory for its disposal.
Immediate Safety and Handling
Before handling 2-(Cyclohexyloxy)ethanol, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Hazardous Waste Classification
While 2-(Cyclohexyloxy)ethanol is not explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA), it must be evaluated based on its characteristics: ignitability, corrosivity, reactivity, and toxicity. Based on available data, 2-(Cyclohexyloxy)ethanol is classified as a hazardous waste due to its corrosive properties.
Characteristic
EPA Waste Code
Justification for 2-(Cyclohexyloxy)ethanol
Ignitability
D001
The flash point of 2-(Cyclohexyloxy)ethanol is 95°C (203°F), which is above the EPA's threshold of < 60°C (< 140°F) for ignitable hazardous waste. Therefore, it is not classified as D001.
Corrosivity
D002
Safety Data Sheets and toxicological data indicate that 2-(Cyclohexyloxy)ethanol is a skin and eye irritant, with some sources classifying it as corrosive. As a precautionary measure, and to ensure compliance, it should be treated as a corrosive hazardous waste.
Reactivity
D003
There is no evidence to suggest that 2-(Cyclohexyloxy)ethanol is unstable, reactive with water, or capable of detonation, so it is not classified as D003.
Toxicity
D004-D043
While oral and dermal toxicity data (LD50) are available, a Toxicity Characteristic Leaching Procedure (TCLP) would be required to determine if it meets the criteria for a specific toxicity waste code. In the absence of this data, its classification as corrosive (D002) is the primary determinant for disposal.[1]
Step-by-Step Disposal Protocol
1. Waste Collection and Segregation:
Collect waste 2-(Cyclohexyloxy)ethanol in a dedicated, properly labeled hazardous waste container.
Do not mix it with other waste streams, particularly incompatible materials such as strong oxidizing agents.
The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE).
2. Container Labeling:
Clearly label the waste container with the words "Hazardous Waste."
The label must include the full chemical name: "Waste 2-(Cyclohexyloxy)ethanol."
Indicate the hazard characteristics, in this case, "Corrosive."
Note the date when the first drop of waste was added to the container (accumulation start date).
3. Storage:
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
The storage area should be secure, well-ventilated, and away from sources of ignition.
Ensure secondary containment is in place to capture any potential leaks or spills.
4. Disposal:
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Do not dispose of 2-(Cyclohexyloxy)ethanol down the drain or in the regular trash.
Provide the waste manifest, including the proper EPA waste code (D002), to the disposal vendor.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of 2-(Cyclohexyloxy)ethanol.
Essential Safety and Logistics for Handling 2-(Cyclohexyloxy)ethanol
For researchers, scientists, and drug development professionals, the safe handling and disposal of 2-(Cyclohexyloxy)ethanol are paramount. This guide provides essential, immediate safety protocols and logistical plans to...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the safe handling and disposal of 2-(Cyclohexyloxy)ethanol are paramount. This guide provides essential, immediate safety protocols and logistical plans to minimize risks and ensure a secure laboratory environment. Adherence to these procedures is critical to prevent exposure and mitigate potential hazards.
Immediate Safety Precautions: 2-(Cyclohexyloxy)ethanol is a hazardous chemical that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] It is crucial to handle this substance in a well-ventilated area, preferably within a certified chemical fume hood.[1] An eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent direct contact with 2-(Cyclohexyloxy)ethanol. The following table summarizes the required PPE for handling this chemical.
Protection Type
Recommended Equipment
Standards and Specifications
Eye/Face Protection
Chemical splash goggles and a face shield.
Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4]
Skin Protection
Chemical-resistant gloves and a chemically resistant lab coat or apron.
Gloves must be inspected before each use and comply with EN 374 (EU) or ASTM F739 (US) standards.[4]
Respiratory Protection
A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.
Required when handling outside of a fume hood or if there is a risk of exceeding exposure limits.[4][5]
Glove Selection: Quantitative data on the resistance of specific glove materials to 2-(Cyclohexyloxy)ethanol is limited. For structurally similar compounds, disposable nitrile gloves have shown poor resistance with short breakthrough times.[4] Therefore, for prolonged or direct contact, gloves made of more resistant materials are recommended. For incidental splash protection, thicker nitrile gloves may be used, but they must be replaced immediately upon any sign of contamination.[4]
Chemical Hazard and Exposure Data
The following table summarizes key hazard information for 2-(Cyclohexyloxy)ethanol.
A systematic approach to handling and disposal is crucial for safety and compliance. The following step-by-step procedures must be followed.
Handling Protocol
Preparation: Before handling, ensure all necessary PPE is correctly donned.[1] Verify that the chemical fume hood is functioning correctly and that an emergency spill kit is accessible.
Dispensing: Conduct all dispensing and handling of 2-(Cyclohexyloxy)ethanol inside a certified chemical fume hood to minimize inhalation exposure.[1]
Spill Management: In the event of a spill, immediately evacuate the area and alert others. For small spills, use an inert absorbent material for containment.[1] Prevent the spill from entering drains.[1] For large spills, follow your institution's emergency procedures.
Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Decontaminate the work area and any equipment used.
Disposal Plan
Waste Collection: All waste materials contaminated with 2-(Cyclohexyloxy)ethanol, including used gloves, absorbent materials, and empty containers, must be collected in a designated, properly labeled hazardous waste container.[1] Do not mix with other waste streams.
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(Cyclohexyloxy)ethanol".
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1][6] Adhere to all federal, state, and local regulations for hazardous waste disposal.[1]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of 2-(Cyclohexyloxy)ethanol.
Caption: Workflow for Safe Handling and Disposal of 2-(Cyclohexyloxy)ethanol.